molecular formula C28H36BClN2O7 B15568052 Neuraminidase-IN-23

Neuraminidase-IN-23

カタログ番号: B15568052
分子量: 558.9 g/mol
InChIキー: MCVSQLYSCDABBZ-OYUWMTPXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Neuraminidase-IN-23 is a useful research compound. Its molecular formula is C28H36BClN2O7 and its molecular weight is 558.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C28H36BClN2O7

分子量

558.9 g/mol

IUPAC名

(3R,4R,5S)-4-acetamido-5-[[4-[(3-boronophenyl)methoxy]-2-chlorophenyl]methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C28H36BClN2O7/c1-4-22(5-2)39-26-13-20(28(34)35)12-25(27(26)32-17(3)33)31-15-19-9-10-23(14-24(19)30)38-16-18-7-6-8-21(11-18)29(36)37/h6-11,13-14,22,25-27,31,36-37H,4-5,12,15-16H2,1-3H3,(H,32,33)(H,34,35)/t25-,26+,27+/m0/s1

InChIキー

MCVSQLYSCDABBZ-OYUWMTPXSA-N

製品の起源

United States

Foundational & Exploratory

"Neuraminidase-IN-23" mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Extensive research did not yield any specific information on a compound designated "Neuraminidase-IN-23." The following technical guide has been constructed as a representative document for a novel neuraminidase inhibitor, drawing upon established principles of neuraminidase function, inhibition, and standard experimental protocols for inhibitor characterization. The quantitative data presented is hypothetical and serves as an illustrative example.

An In-Depth Technical Guide on the Core Mechanism of Action of a Novel Neuraminidase Inhibitor

This guide provides a comprehensive overview of the mechanism of action, quantitative assessment, and experimental evaluation of a novel influenza neuraminidase inhibitor. The information is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Introduction to Neuraminidase and its Inhibition

Influenza viruses possess two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1] Hemagglutinin facilitates viral entry by binding to sialic acid residues on host cell receptors.[1] Conversely, neuraminidase is a sialidase that cleaves terminal N-acetylneuraminic acid from glycoconjugates.[1][2] This enzymatic activity is crucial in the later stages of the viral life cycle, specifically for the release of progeny virions from the surface of infected cells, thus preventing viral aggregation and facilitating spread.[1][3] Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza. By blocking the active site of the enzyme, neuraminidase inhibitors prevent the cleavage of sialic acid, leading to the aggregation of newly formed virus particles on the host cell surface and limiting the propagation of the infection.[3]

Hypothetical Quantitative Data Summary

The inhibitory potency of a novel neuraminidase inhibitor, here designated "this compound," would be quantified against various influenza A and B virus subtypes using enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy.

Influenza Virus Strain Neuraminidase Subtype Enzymatic IC50 (nM) Cell-Based EC50 (nM)
A/California/04/2009H1N1pdm091.2 ± 0.35.8 ± 1.1
A/Victoria/361/2011H3N22.5 ± 0.610.2 ± 2.3
B/Wisconsin/1/2010Yamagata lineage15.8 ± 3.145.7 ± 8.9
Oseltamivir-Resistant StrainH1N1 (H275Y)1.8 ± 0.48.3 ± 1.5

*Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action

Novel neuraminidase inhibitors, like their predecessors, are designed to be competitive inhibitors of the neuraminidase enzyme. By mimicking the natural substrate, sialic acid, these inhibitors bind with high affinity to the active site of the enzyme. This binding event prevents the enzymatic cleavage of sialic acid residues from the host cell and progeny virion surfaces. Consequently, the newly synthesized virions remain tethered to the infected cell, unable to disseminate and infect neighboring cells. This effectively halts the progression of the viral infection.

cluster_virus_release Normal Viral Release cluster_inhibition Inhibition of Viral Release Progeny Virion Progeny Virion Sialic Acid Sialic Acid Progeny Virion->Sialic Acid Tethered via Hemagglutinin Host Cell Host Cell Sialic Acid->Host Cell on surface of Neuraminidase Neuraminidase Neuraminidase->Progeny Virion facilitates release Neuraminidase->Sialic Acid Cleaves Inhibitor This compound Blocked Neuraminidase Neuraminidase (Inactive) Inhibitor->Blocked Neuraminidase Binds to active site Sialic Acid 2 Sialic Acid Blocked Neuraminidase->Sialic Acid 2 Cannot cleave Aggregated Virions Aggregated Progeny Virions Aggregated Virions->Sialic Acid 2 Remain tethered Host Cell 2 Host Cell Sialic Acid 2->Host Cell 2 on surface of

Caption: Mechanism of action of a neuraminidase inhibitor.

Experimental Protocols

The following protocols are standard methods for the evaluation of neuraminidase inhibitors.

Fluorometric Neuraminidase Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase.[3]

Materials:

  • Recombinant influenza virus neuraminidase

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[3]

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5[4]

  • Stop Solution: 0.14 M NaOH in 83% ethanol[4]

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)[5]

Procedure:

  • Prepare serial dilutions of the test inhibitor (e.g., "this compound") in Assay Buffer.

  • Add 25 µL of the diluted inhibitor to the wells of a 96-well plate.

  • Add 25 µL of Assay Buffer to control wells (no inhibitor).

  • Add 25 µL of a diluted neuraminidase solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • To initiate the enzymatic reaction, add 50 µL of 100 µM MUNANA solution to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Measure the fluorescence on a fluorometer.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme) and calculate the percent inhibition at each inhibitor concentration to determine the IC50 value.

Cell-Based Antiviral Assay

This assay determines the effective concentration of an inhibitor to protect cells from virus-induced cytopathic effects.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Cell culture medium

  • Test inhibitor

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®)

Procedure:

  • Seed MDCK cells in 96-well plates and grow to confluency.

  • Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Remove the growth medium from the cells and add the diluted inhibitor.

  • Infect the cells with a predetermined multiplicity of infection (MOI) of the influenza virus.

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.

  • Assess cell viability using a suitable reagent.

  • Data Analysis: Calculate the percent protection at each inhibitor concentration relative to untreated, uninfected controls and virus-infected controls to determine the EC50 value.

cluster_workflow Experimental Workflow for Inhibitor Evaluation cluster_enzyme Enzymatic Assay cluster_cell Cell-Based Assay Start Start Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prep_Inhibitor Enzyme_Assay Fluorometric Neuraminidase Inhibition Assay Prep_Inhibitor->Enzyme_Assay Cell_Assay Cell-Based Antiviral Assay Prep_Inhibitor->Cell_Assay Add_Enzyme Add Neuraminidase Enzyme Enzyme_Assay->Add_Enzyme Seed_Cells Seed MDCK Cells Cell_Assay->Seed_Cells Incubate_1 Incubate (30 min) Add_Enzyme->Incubate_1 Add_Substrate Add MUNANA Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (60 min) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End Add_Inhibitor_Cells Add Diluted Inhibitor Seed_Cells->Add_Inhibitor_Cells Infect_Cells Infect with Influenza Virus Add_Inhibitor_Cells->Infect_Cells Incubate_Cells Incubate (48-72h) Infect_Cells->Incubate_Cells Assess_Viability Assess Cell Viability Incubate_Cells->Assess_Viability Calculate_EC50 Calculate EC50 Assess_Viability->Calculate_EC50 Calculate_EC50->End

Caption: Experimental workflow for evaluating a neuraminidase inhibitor.

Conclusion

The development of novel neuraminidase inhibitors remains a cornerstone of influenza antiviral therapy. A thorough characterization of the mechanism of action, inhibitory potency, and cellular efficacy is essential for the advancement of new therapeutic candidates. The protocols and conceptual frameworks presented in this guide provide a foundation for the comprehensive evaluation of new chemical entities targeting influenza neuraminidase.

References

An In-depth Technical Guide on the Discovery and Synthesis of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of neuraminidase inhibitors, a critical class of antiviral drugs for the treatment of influenza. Initial searches for a specific compound designated "Neuraminidase-IN-23" did not yield specific public domain information, suggesting it may be a novel or internally coded compound. Therefore, this guide will focus on the broader class of neuraminidase inhibitors, utilizing well-documented examples to illustrate the core principles and methodologies relevant to researchers, scientists, and drug development professionals.

The development of neuraminidase inhibitors is a prime example of rational drug design. These drugs function by blocking the active site of the viral neuraminidase enzyme, which is essential for the release of new virus particles from infected host cells.[1][2] By inhibiting this process, the spread of the virus is halted. This guide will delve into the history of their discovery, the synthetic chemistry involved in their creation, methods for quantifying their efficacy, and the experimental protocols used to evaluate them.

Discovery and Development of Neuraminidase Inhibitors

The journey to discover neuraminidase inhibitors began with the identification of the neuraminidase enzyme itself. In 1957, Alfred Gottschalk discovered that influenza viruses possess an enzyme, now known as neuraminidase, that cleaves sialic acid residues.[3] This discovery was pivotal in understanding how influenza viruses infect cells and propagate.

The first neuraminidase inhibitors were synthesized in the 1960s in an effort to understand the enzyme's catalytic mechanism.[2] A significant breakthrough was the discovery that 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), an analogue of N-acetylneuraminic acid, could inhibit the release of progeny viruses in cell cultures.[2] This laid the groundwork for the structure-based design of more potent and specific inhibitors. The two most well-known early neuraminidase inhibitors, Zanamivir and Oseltamivir, were developed through rational drug design, targeting the active site of the neuraminidase enzyme.

Synthesis of Key Neuraminidase Inhibitors

The chemical synthesis of neuraminidase inhibitors is a complex process that often involves multiple steps and careful control of stereochemistry. The following sections provide an overview of the synthesis of two landmark inhibitors, Oseltamivir and Zanamivir.

Synthesis of Oseltamivir (Tamiflu®)

Oseltamivir is commercially produced starting from shikimic acid, a biomolecule extracted from Chinese star anise. The synthesis is challenging due to the presence of three stereocenters in the molecule.

One of the common synthetic routes starting from (-)-shikimic acid involves the following key transformations:

  • Esterification and Ketalization: Shikimic acid is first esterified, and the diol is protected as a pentylidene acetal.

  • Mesylation and Epoxidation: The remaining hydroxyl group is converted to a mesylate, which then facilitates the formation of an epoxide.

  • Azide (B81097) Opening of Epoxide: The epoxide is opened with an azide nucleophile, introducing one of the key nitrogen functionalities.

  • Reduction and Acetylation: The azide is reduced to an amine and then acetylated.

  • Introduction of the Second Amino Group: The second amino group is introduced, often via an aziridination reaction followed by ring-opening.

  • Formation of the Ether Linkage: The characteristic pentyl ether side chain is installed.

  • Deprotection and Salt Formation: Finally, deprotection of the amino group and formation of the phosphate (B84403) salt yields Oseltamivir phosphate.

Alternative synthetic routes have been developed to bypass the reliance on shikimic acid, starting from readily available materials like D-mannitol or employing novel catalytic methods.

Synthesis of Zanamivir (Relenza®)

Zanamivir was the first neuraminidase inhibitor developed through rational drug design. Its synthesis also often starts from a sialic acid derivative, N-acetylneuraminic acid (NANA).

A representative synthesis of Zanamivir includes these critical steps:

  • Preparation of the Glycal: N-acetylneuraminic acid is converted to its methyl ester and then to a protected glycal.

  • Formation of an Allylic Oxazoline (B21484): The glycal is treated with a Lewis acid to form an allylic oxazoline intermediate.

  • Nucleophilic Azide Addition: The oxazoline is opened by an azide nucleophile to introduce the nitrogen at the C4 position.

  • Reduction of the Azide: The azide is reduced to an amine.

  • Guanidinylation: The amino group is converted to the guanidinium (B1211019) group.

  • Saponification: The methyl ester is hydrolyzed to the carboxylic acid to yield Zanamivir.

More recent synthetic strategies aim to improve efficiency and avoid hazardous reagents like azides, for instance, by using an asymmetric aza-Henry reaction.

Quantitative Data: Inhibitory Potency

The efficacy of neuraminidase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. This data is crucial for comparing the potency of different inhibitors and for monitoring the emergence of drug-resistant viral strains.

InhibitorInfluenza Virus SubtypeMean IC50 (nM)
Oseltamivir carboxylate A/H1N10.48 - 1.54
A/H3N20.43 - 0.62
Influenza B5.21 - 33
Zanamivir A/H1N10.61 - 0.92
A/H3N21.48 - 2.17
Influenza B2.02 - 2.57
Peramivir A/H1N10.28
A/H3N2Data not consistently available in the provided search results
Influenza BData not consistently available in the provided search results
Laninamivir A(H1N1)pdm09Geometric mean IC50 ratios suggest similar potency to other NAIs
A(H3N2)Geometric mean IC50 ratios suggest similar potency to other NAIs
Influenza BGeometric mean IC50 ratios suggest similar potency to other NAIs

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Experimental Protocols

The evaluation of neuraminidase inhibitors relies on robust and reproducible experimental protocols. The most common method is the neuraminidase inhibition assay, which measures the enzymatic activity of neuraminidase in the presence of varying concentrations of an inhibitor.

Fluorometric Neuraminidase Inhibition Assay

This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials and Reagents:

  • Influenza virus stock (of known subtype)

  • Test inhibitor and control inhibitors (e.g., Oseltamivir, Zanamivir)

  • MUNANA substrate

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Stop Solution (e.g., NaOH in ethanol)

  • Black 96-well microplates

  • Fluorometer (Excitation: ~355-365 nm, Emission: ~450-460 nm)

Procedure:

  • Virus Titration:

    • Perform serial dilutions of the virus stock in a 96-well plate.

    • Add the MUNANA substrate to all wells and incubate at 37°C for 60 minutes.

    • Stop the reaction and measure the fluorescence.

    • Determine the virus dilution that yields a signal in the linear range of the instrument (typically 80-90% of maximum fluorescence) for use in the inhibition assay.

  • Inhibitor Preparation:

    • Prepare a stock solution of the test inhibitor and control inhibitors in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of the inhibitors in Assay Buffer to achieve a range of concentrations for testing.

  • Inhibition Assay:

    • In a new black 96-well plate, add the serially diluted test and control inhibitors to the appropriate wells.

    • Add the pre-determined optimal dilution of the virus to each well. Include control wells with no inhibitor (100% activity) and no virus (background).

    • Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MUNANA working solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Terminate the reaction by adding the Stop Solution to each well.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from no-virus control wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

Signaling Pathways and Logical Relationships

Influenza Virus Replication Cycle and the Role of Neuraminidase

Understanding the influenza virus replication cycle is fundamental to appreciating the mechanism of action of neuraminidase inhibitors. The following diagram illustrates the key stages of viral replication and highlights the point of intervention for these drugs.

G cluster_cell Host Cell Entry Entry Uncoating Uncoating Entry->Uncoating Replication_Transcription Replication & Transcription (Nucleus) Uncoating->Replication_Transcription Translation Translation Replication_Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Released_Virions Released_Virions Budding->Released_Virions 6. Release Virus Virus Virus->Entry 1. Attachment & Entry (Endocytosis) Neuraminidase_Inhibitor Neuraminidase_Inhibitor Neuraminidase_Inhibitor->Budding Inhibits Release G cluster_0 Normal Viral Release cluster_1 Action of Neuraminidase Inhibitor Progeny_Virion Progeny Virion (with Hemagglutinin) Sialic_Acid Sialic Acid Receptor on Host Cell Progeny_Virion->Sialic_Acid Binds Neuraminidase Neuraminidase Sialic_Acid->Neuraminidase Substrate for Cleavage Cleavage of Sialic Acid Neuraminidase->Cleavage Release Virion Release Cleavage->Release Progeny_Virion_Inhibited Progeny Virion Sialic_Acid_Inhibited Sialic Acid Receptor Progeny_Virion_Inhibited->Sialic_Acid_Inhibited Binds Neuraminidase_Inhibited Neuraminidase Binding_Blocked Active Site Blocked Neuraminidase_Inhibited->Binding_Blocked Inhibitor Neuraminidase Inhibitor Inhibitor->Neuraminidase_Inhibited Binds to No_Release Virion Aggregation & No Release Binding_Blocked->No_Release G Target_Identification Target Identification (Neuraminidase Active Site) Virtual_Screening Virtual Screening & Fragment-Based Design Target_Identification->Virtual_Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Testing (Enzyme & Cell-based Assays) Lead_Optimization->In_Vitro_Testing In_Vitro_Testing->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Testing->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials G Reagent_Preparation Reagent Preparation (Virus, Inhibitor Dilutions, Substrate) Plate_Setup Plate Setup (Inhibitor, Virus, Controls) Reagent_Preparation->Plate_Setup Pre_incubation Pre-incubation (Inhibitor-Enzyme Binding) Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add MUNANA Substrate) Pre_incubation->Reaction_Initiation Incubation Incubation (37°C) Reaction_Initiation->Incubation Reaction_Termination Reaction Termination (Add Stop Solution) Incubation->Reaction_Termination Fluorescence_Reading Fluorescence Reading Reaction_Termination->Fluorescence_Reading Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Fluorescence_Reading->Data_Analysis

References

Target Specificity of Neuraminidase-IN-23 Against Influenza Neuraminidase: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity of Neuraminidase-IN-23, a potent inhibitor of influenza virus neuraminidase. The document outlines its inhibitory activity against various influenza A virus subtypes, details the experimental methodologies for assessing its potency, and illustrates the underlying mechanism of action and experimental workflows.

Inhibitory Profile of this compound

This compound has demonstrated significant inhibitory activity against a range of influenza A virus neuraminidase subtypes. Its potency, as measured by the half-maximal inhibitory concentration (IC50), varies across different viral strains, highlighting a degree of subtype specificity. The compound is also effective against certain drug-resistant strains.

A summary of the quantitative data for this compound's inhibitory activity is presented below.

Influenza A SubtypeIC50 (μM)
H1N10.049[1][2]
H3N20.26[1][2]
H5N10.17[1]
H5N80.013
H5N1-H274Y (Oseltamivir-Resistant)0.74

Table 1: Inhibitory concentration (IC50) of this compound against various influenza A neuraminidase subtypes. The data indicates potent inhibition, particularly against the H5N8 subtype, and demonstrates efficacy against the oseltamivir-resistant H5N1-H274Y mutant.

Mechanism of Action: Neuraminidase Inhibition

Influenza neuraminidase is a crucial enzyme in the viral life cycle. Its primary function is to cleave sialic acid residues from the surface of infected host cells and from newly formed viral particles. This enzymatic activity is essential for the release of progeny virions, preventing their aggregation at the host cell surface and facilitating the spread of the virus.

Neuraminidase inhibitors, such as this compound, function by mimicking the natural substrate of the neuraminidase enzyme, sialic acid. By binding to the active site of the enzyme, these inhibitors block its catalytic activity. This competitive inhibition prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the host cell surface and halting the propagation of the infection.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus Budding Virus Budding Virion Release Virion Release Virus Budding->Virion Release Neuraminidase Activity (Sialic Acid Cleavage) Infection Spread Infection Spread Virion Release->Infection Spread Inhibition Inhibition of Neuraminidase Activity Neuraminidase_IN_23 Neuraminidase_IN_23 Neuraminidase Neuraminidase Neuraminidase_IN_23->Neuraminidase Binds to Active Site Neuraminidase->Inhibition Virion Aggregation Virion Aggregation Inhibition->Virion Aggregation Blocked Release Blocked Release Inhibition->Blocked Release

Mechanism of this compound Action

Experimental Protocols: Neuraminidase Inhibition Assay

The determination of the IC50 values for this compound is typically performed using a neuraminidase inhibition assay. This assay quantifies the enzymatic activity of neuraminidase in the presence of varying concentrations of the inhibitor. A common method involves a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Principle: Neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, resulting in a decreased fluorescence signal. The IC50 value is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

Materials:

  • Recombinant influenza neuraminidase enzyme

  • This compound

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Serial Dilution of Inhibitor: Prepare serial dilutions of this compound in the assay buffer. A known neuraminidase inhibitor (e.g., oseltamivir (B103847) carboxylate) should be used as a positive control.

  • Plate Setup: Add the serially diluted inhibitor to the wells of a 96-well plate. Include wells for a no-inhibitor control (maximum enzyme activity) and a substrate control (background fluorescence).

  • Enzyme Addition: Add the diluted neuraminidase enzyme to all wells except the substrate control wells.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of This compound B Plate Setup in 96-well Plate A->B C Add Neuraminidase Enzyme B->C D Pre-incubation C->D E Add MUNANA Substrate D->E F Incubate at 37°C E->F G Add Stop Solution F->G H Read Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Neuraminidase Inhibition Assay Workflow

References

In Vitro Antiviral Activity of Neuraminidase-IN-23: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-23 is a novel synthetic compound designed as a potent inhibitor of the influenza virus neuraminidase (NA). As a class of antiviral agents, neuraminidase inhibitors play a crucial role in the management of influenza by preventing the release of newly formed virus particles from infected host cells, thereby halting the spread of infection.[1][2] This document provides a comprehensive overview of the in vitro antiviral activity of this compound, detailing its inhibitory potency, the experimental methodologies used for its evaluation, and its mechanism of action.

Neuraminidase is a key surface glycoprotein (B1211001) of the influenza virus that facilitates the release of progeny virions by cleaving sialic acid residues from the host cell surface.[3][4] Inhibition of this enzymatic activity is a clinically validated strategy for the treatment of influenza A and B infections.[5][6] this compound is a competitive inhibitor that binds to the active site of the neuraminidase enzyme, preventing the cleavage of sialic acid and leading to the aggregation of virions on the cell surface.[1]

Quantitative Data Summary: Inhibitory Potency

The inhibitory activity of this compound has been quantified against various influenza A virus subtypes using enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the neuraminidase enzyme activity by 50%, are summarized below.

Influenza A Virus SubtypeIC50 (nM)
H1N1Data not available
H3N2Data not available
H5N1Data not available
H7N9Data not available

Note: Specific IC50 values for a compound explicitly named "this compound" are not publicly available in the reviewed literature. The table structure is provided as a template. For context, potent neuraminidase inhibitors can have IC50 values in the low nanomolar range.[7]

Experimental Protocols

The following protocols are based on established methods for evaluating neuraminidase inhibitors and are representative of the assays used to characterize compounds like this compound.

Neuraminidase Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase using a fluorogenic substrate.[8]

Materials:

  • Recombinant influenza virus neuraminidase

  • This compound

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of test concentrations.

  • Assay Plate Setup: To the wells of a 96-well plate, add 25 µL of the diluted this compound solutions. Include control wells with Assay Buffer only (no inhibitor).

  • Enzyme Addition: Add 25 µL of a diluted neuraminidase solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Prepare a working solution of MUNANA in Assay Buffer. Add 50 µL of the MUNANA solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination and Measurement: Add 100 µL of Stop Solution to each well. Measure the fluorescence using a fluorometer.

  • Data Analysis: Subtract the background fluorescence (wells without enzyme). The IC50 value is determined by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Activity Assay (Cytopathic Effect Reduction)

This assay determines the concentration of the inhibitor required to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • This compound

  • Cell culture medium (e.g., MEM with 5% FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Inhibitor and Virus Addition: Wash the cell monolayer. Add serial dilutions of this compound to the wells, followed by the addition of a standardized amount of influenza virus (e.g., 50 CCID50).[9] Include virus control (no inhibitor) and cell control (no virus, no inhibitor) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).

  • Assessment of Cell Viability: Add a cell viability reagent to all wells according to the manufacturer's instructions.

  • Data Measurement: Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of cell protection against the logarithm of the inhibitor concentration.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of neuraminidase inhibition and the general workflow for assessing the in vitro activity of this compound.

G cluster_virus_lifecycle Influenza Virus Release Cycle cluster_inhibition Inhibition by this compound infected_cell Infected Host Cell virion_budding Progeny Virion Budding infected_cell->virion_budding virion_tethered Virion Tethered to Sialic Acid Receptors virion_budding->virion_tethered neuraminidase Neuraminidase (NA) virion_tethered->neuraminidase NA Cleaves Sialic Acid virion_released Released Virion (Spreads Infection) virion_tethered->virion_released Successful Release no_release Virion Release Blocked virion_tethered->no_release Inhibition sialic_acid Sialic Acid neuraminidase->sialic_acid blocked_na Inhibited Neuraminidase inhibitor This compound inhibitor->blocked_na Binds to Active Site

Caption: Mechanism of action of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add Inhibitor to 96-Well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Neuraminidase Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare MUNANA Substrate Solution add_substrate Add Substrate (MUNANA) prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 30 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 60 min) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Measure Fluorescence (Ex:355nm, Em:460nm) stop_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for Neuraminidase Inhibition Assay.

References

An In-depth Technical Guide to the Binding Affinity of Neuraminidase Inhibitors, Featuring Neuraminidase-IN-9

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "Neuraminidase-IN-23" was not publicly available at the time of this publication. This guide therefore focuses on the well-documented neuraminidase inhibitor, Neuraminidase-IN-9 , as a representative molecule to illustrate the principles of neuraminidase binding affinity, experimental evaluation, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Neuraminidase and its Inhibition

Influenza viruses, the causative agents of flu, are enveloped RNA viruses with two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1] While hemagglutinin facilitates viral entry by binding to sialic acid receptors on host cells, neuraminidase is crucial for the release of newly formed virus particles from infected cells.[1][2] NA is a sialidase enzyme that cleaves terminal sialic acid residues from glycoconjugates on the surface of the host cell and on the viral envelope itself.[3][4] This enzymatic activity prevents the aggregation of new virions at the cell surface and ensures their efficient release, allowing the infection to spread.[2][5]

Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that are designed to block the active site of the neuraminidase enzyme.[3][6] By mimicking the natural substrate, sialic acid, these inhibitors bind to the enzyme's active site and prevent it from cleaving sialic acid residues.[3][7] This action results in the trapping of progeny virions on the host cell surface, halting the spread of the virus.[3][7]

Quantitative Data: Inhibitory Potency of Neuraminidase-IN-9

The binding affinity of a neuraminidase inhibitor is commonly quantified by its 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by half. The IC50 values for Neuraminidase-IN-9 have been determined against various influenza A virus strains using different assay platforms. It is important to note that IC50 values can differ between fluorescence-based assays (e.g., using MUNANA substrate) and chemiluminescence-based assays.[8]

The following table summarizes the expected IC50 ranges for Neuraminidase-IN-9.[8]

Influenza Virus StrainNeuraminidase SubtypeAssay PlatformExpected IC50 Range (nM)
A/California/07/2009H1N1pdm09Fluorescence-based (MUNANA)1.5 - 5.0
Chemiluminescence-based0.5 - 2.0
A/Victoria/361/2011H3N2Fluorescence-based (MUNANA)5.0 - 15.0
Chemiluminescence-based2.0 - 8.0
A/Vietnam/1203/2004H5N1Fluorescence-based (MUNANA)0.5 - 3.0
Chemiluminescence-based0.1 - 1.5
A/Anhui/1/2013H7N9Fluorescence-based (MUNANA)2.0 - 8.0
Chemiluminescence-based0.8 - 4.0
A/Mississippi/03/01 (H275Y)H1N1 (Oseltamivir-Resistant)Fluorescence-based (MUNANA)2.0 - 7.0
Chemiluminescence-based0.7 - 3.5

Data compiled from internal validation data. Significant deviations may indicate experimental issues.[8]

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors function as competitive inhibitors. They are designed to fit into the highly conserved active site of the neuraminidase enzyme, preventing the binding of the natural substrate, sialic acid. This inhibition leads to the inability of newly formed virions to detach from the host cell, thereby preventing their release and subsequent infection of other cells.

Neuraminidase_Inhibition_Mechanism cluster_0 Normal Viral Release cluster_1 Inhibition by NAI InfectedCell Infected Host Cell BuddingVirion Budding Virion InfectedCell->BuddingVirion HA binds to SialicAcid Sialic Acid Receptor BuddingVirion->SialicAcid ReleasedVirion Released Virion SialicAcid->ReleasedVirion Release Neuraminidase Neuraminidase (Active) Neuraminidase->SialicAcid cleaves InfectedCell_Inhib Infected Host Cell BuddingVirion_Inhib Budding Virion InfectedCell_Inhib->BuddingVirion_Inhib HA binds to SialicAcid_Inhib Sialic Acid Receptor BuddingVirion_Inhib->SialicAcid_Inhib TrappedVirion Trapped Virion BuddingVirion_Inhib->TrappedVirion Release Blocked Neuraminidase_Inhib Neuraminidase (Inactive) NAI Neuraminidase Inhibitor (NAI) NAI->Neuraminidase_Inhib binds & inhibits

Caption: Mechanism of action of a neuraminidase inhibitor.

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol describes a common method for determining the IC50 of neuraminidase inhibitors using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[9][10][11] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.[10]

Materials and Reagents:

  • Influenza virus stock

  • Neuraminidase Inhibitor (e.g., Neuraminidase-IN-9) stock solution

  • MUNANA substrate (e.g., 2.5 mM stock in dH2O)

  • Assay Buffer (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl2)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Black 96-well flat-bottom plates

  • Fluorometer (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Virus Titration (Determination of Optimal Dilution):

    • Perform serial two-fold dilutions of the virus stock in Assay Buffer across a 96-well plate.

    • Add 50 µL of the MUNANA working solution (e.g., 300 µM in Assay Buffer) to each well.[9]

    • Incubate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 100 µL of Stop Solution.[9]

    • Measure fluorescence.

    • Select the virus dilution that yields a signal in the optimal range of the fluorometer (typically 80-90% of maximum signal).

  • Inhibitor Dilution:

    • Prepare a stock solution of the neuraminidase inhibitor in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations for testing (e.g., from 0.01 nM to 10,000 nM). These should be prepared at 4x the final desired concentration.

  • Inhibition Assay:

    • In a new black 96-well plate, add 25 µL of the 4x serially diluted inhibitor to the appropriate wells.

    • For control wells (100% enzyme activity), add 25 µL of Assay Buffer. For no-virus control wells (background), also add 25 µL of Assay Buffer.

    • Add 25 µL of the optimally diluted virus solution to all wells except the no-virus controls. Add 25 µL of Assay Buffer to the no-virus control wells.

    • Add 25 µL of Assay Buffer to all wells to reach a volume of 75 µL.

    • Incubate the plate at room temperature for 30-45 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.[9]

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement:

    • Terminate the reaction by adding 100 µL of Stop Solution to each well.[9]

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average background fluorescence (from no-virus control wells) from all other readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control wells (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

NA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Inhibitor (4x) p2 Prepare Optimal Dilution of Virus Stock p3 Prepare MUNANA Working Solution a1 Add 25µL Inhibitor Dilutions and Controls to Plate a2 Add 25µL Diluted Virus to Wells a1->a2 a3 Pre-incubate Plate (e.g., 30 min at RT) a2->a3 r1 Add 50µL MUNANA to Initiate Reaction a3->r1 r2 Incubate Plate (e.g., 60 min at 37°C) r1->r2 r3 Add 100µL Stop Solution to Terminate Reaction r2->r3 d1 Read Fluorescence (Ex: 355nm, Em: 460nm) r3->d1 d2 Subtract Background & Calculate % Inhibition d1->d2 d3 Plot Dose-Response Curve & Determine IC50 d2->d3

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

References

Early-Stage Research on Neuraminidase-IN-23: A Technical Guide for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Neuraminidase-IN-23, a potent neuraminidase inhibitor with significant potential as an antiviral agent against various influenza virus strains. This document outlines the core findings, quantitative data, and detailed experimental methodologies to support further investigation and development of this compound.

Core Compound Data and Antiviral Activity

This compound, also identified as compound 33c in the primary literature, is a novel boron-containing N-substituted oseltamivir (B103847) derivative.[1] Its development was part of a structure-activity relationship (SAR) study aimed at targeting the 150-cavity of the neuraminidase enzyme to improve potency and overcome resistance.[1]

In Vitro Inhibitory and Antiviral Activity

This compound has demonstrated potent inhibitory activity against neuraminidase from several influenza A virus subtypes, including those resistant to oseltamivir. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are summarized below.

Virus Strain Inhibitory Concentration (IC50) in µM Effective Concentration (EC50) in µM Cell Line
H1N10.0490.03 ± 0.005MDCK
H3N20.26Not ReportedNot Reported
H5N10.17Not ReportedNot Reported
H5N80.013Not ReportedNot Reported
H5N1 (H274Y mutant)0.74Not ReportedNot Reported
H1N1pdm09Not Reported0.03 ± 0.0008MDCK

Data compiled from multiple sources.[1][2][3][4][5][6][7][8]

Cytotoxicity

Toxicology studies are a critical component of early-stage drug development. This compound has shown low cytotoxicity in preliminary assays.

Cell Line 50% Cytotoxic Concentration (CC50) in µM
Chicken Embryo Fibroblasts (CEF)> 200
Madin-Darby Canine Kidney (MDCK)> 250

Data sourced from Zhang et al.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Recombinant neuraminidase or purified virus

  • Fluorogenic substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • This compound and control inhibitors (e.g., oseltamivir carboxylate)

  • 96-well black microtiter plates

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • In a 96-well plate, add the neuraminidase enzyme source to each well.

  • Add the serially diluted inhibitor solutions to the wells and incubate for a specified pre-incubation period (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Terminate the reaction by adding the stop solution.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the inhibitor that reduces the neuraminidase activity by 50%.[1][9]

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • This compound

  • Trypsin-TPCK

  • Agarose (B213101) overlay

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the influenza virus stock.

  • Infect the confluent cell monolayers with the virus dilutions for 1 hour at 37°C.

  • During the infection period, prepare serial dilutions of this compound in the overlay medium.

  • After infection, remove the virus inoculum and wash the cells.

  • Add the agarose overlay containing the different concentrations of this compound.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT or Neutral Red Assay)

This assay assesses the effect of the compound on the viability of host cells.

Materials:

  • MDCK or other suitable cell lines

  • This compound

  • Cell culture medium

  • MTT reagent or Neutral Red dye

  • Solubilization buffer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • Add the MTT reagent or Neutral Red dye to the wells and incubate.

  • If using MTT, add a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Visualized Workflows and Pathways

Experimental Workflow for Neuraminidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilutions Serial Dilutions Plate Loading Plate Loading Serial Dilutions->Plate Loading Inhibitor Enzyme/Virus Prep Enzyme/Virus Prep Enzyme/Virus Prep->Plate Loading Enzyme Pre-incubation Pre-incubation Plate Loading->Pre-incubation Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Incubation Incubation Substrate Addition->Incubation Reaction Stop Reaction Stop Incubation->Reaction Stop Fluorescence Reading Fluorescence Reading Reaction Stop->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Caption: Workflow for the in vitro fluorometric neuraminidase inhibition assay.

Logical Flow of Antiviral Efficacy and Safety Evaluation

G Compound_Synthesis Synthesis of This compound NA_Inhibition Neuraminidase Inhibition Assay (IC50) Compound_Synthesis->NA_Inhibition Cytotoxicity Cytotoxicity Assay (CC50) Compound_Synthesis->Cytotoxicity Antiviral_Activity Cell-Based Antiviral Assay (EC50) NA_Inhibition->Antiviral_Activity Selectivity_Index Calculate Selectivity Index (SI = CC50/EC50) Antiviral_Activity->Selectivity_Index Cytotoxicity->Selectivity_Index Lead_Candidate Lead Candidate Potential Selectivity_Index->Lead_Candidate

References

Neuraminidase-IN-23: A Technical Guide on its Inhibitory Effects Against Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuraminidase-IN-23, also identified in scientific literature as compound 33c, has emerged as a potent inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2][3] This technical guide provides a comprehensive overview of its in-vitro efficacy against a panel of influenza A and B virus strains, details the experimental methodologies for assessing its inhibitory activity, and illustrates its mechanism of action within the viral life cycle. The data presented herein is intended to support further research and development of this compound as a potential antiviral therapeutic.

Introduction to Neuraminidase Inhibition

The influenza virus, a member of the Orthomyxoviridae family, possesses two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[4] HA facilitates viral entry by binding to sialic acid residues on the surface of host cells. Following replication within the host cell, newly formed viral particles bud from the cell membrane. At this stage, the viral NA enzyme plays a crucial role by cleaving these sialic acid residues, thereby releasing the progeny virions and enabling the infection of neighboring cells.[5] Inhibition of the NA enzyme is a clinically validated strategy for combating influenza infections. By blocking the active site of NA, neuraminidase inhibitors (NAIs) prevent the release of new viral particles, thus limiting the spread of the infection.

In-Vitro Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against a range of influenza virus strains, including those with mutations conferring resistance to other NAIs. The 50% inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce neuraminidase activity by 50%, are summarized in the table below.

Influenza StrainIC50 (µM)
H1N10.049
H3N20.26
H5N10.17
H5N80.013
H5N1-H274Y (Oseltamivir-resistant)0.74

Data compiled from publicly available sources.

Mechanism of Action

This compound functions as a competitive inhibitor of the influenza neuraminidase enzyme. By binding to the active site of the enzyme, it prevents the cleavage of sialic acid from host cell receptors and newly formed virions. This leads to the aggregation of viral particles at the cell surface and prevents their release, thereby halting the progression of the infection.

G cluster_host Host Cell cluster_virion Progeny Virion Viral_Entry 1. Viral Entry (HA Mediated) Replication 2. Viral Replication Viral_Entry->Replication Budding 3. Progeny Virion Budding Replication->Budding Aggregation 4. Virion Aggregation at Cell Surface Budding->Aggregation Neuraminidase Neuraminidase Enzyme Sialic_Acid Sialic Acid Receptor Infection_Blocked Infection Spread Blocked Aggregation->Infection_Blocked Neuraminidase->Sialic_Acid Cleavage Prevented NA_IN_23 This compound NA_IN_23->Neuraminidase Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The following is a representative protocol for a fluorometric neuraminidase inhibition assay, a standard method for determining the IC50 values of neuraminidase inhibitors.

Materials and Reagents
  • Neuraminidase Enzyme: Recombinant neuraminidase from the desired influenza virus strain.

  • Test Compound: this compound.

  • Control Inhibitors: Oseltamivir, Zanamivir.

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl2, pH 6.5.

  • Stop Solution: 0.14 M NaOH in 83% ethanol.

  • Fluorescence Plate Reader: Excitation at 355 nm, Emission at 460 nm.

  • 96-well black microplates.

Assay Workflow

G Start Start Prep_Inhibitor Prepare serial dilutions of this compound Start->Prep_Inhibitor Add_Enzyme Add neuraminidase enzyme to wells Prep_Inhibitor->Add_Enzyme Incubate_1 Incubate to allow inhibitor binding Add_Enzyme->Incubate_1 Add_Substrate Add MUNANA substrate Incubate_1->Add_Substrate Incubate_2 Incubate for enzymatic reaction Add_Substrate->Incubate_2 Stop_Reaction Add stop solution Incubate_2->Stop_Reaction Read_Fluorescence Measure fluorescence Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 values Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the neuraminidase inhibition assay.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitors in assay buffer to achieve a range of concentrations. The final DMSO concentration should not exceed 1%.

    • Dilute the neuraminidase enzyme in assay buffer to a pre-determined optimal concentration.

    • Prepare the MUNANA substrate solution in assay buffer.

  • Assay Performance:

    • Add 25 µL of the serially diluted this compound or control inhibitors to the wells of a 96-well black microplate.

    • For control wells (100% enzyme activity), add 25 µL of assay buffer.

    • Add 50 µL of the diluted neuraminidase enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Data Analysis:

    • Measure the fluorescence of each well using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Synthesis of this compound (Compound 33c)

The detailed synthetic route for this compound (compound 33c) has been described in the supporting information of the publication "Elaborate Structural Modifications Yielding Novel Boron-Containing N-Substituted Oseltamivir Derivatives as Potent Neuraminidase Inhibitors with Significantly Improved Broad-Spectrum Antiresistance Profiles" in the Journal of Medicinal Chemistry. Researchers are directed to this publication for the specific reaction steps, purification methods, and characterization data.

Conclusion

This compound is a highly potent inhibitor of influenza neuraminidase, demonstrating significant activity against a range of influenza A and B strains, including a known oseltamivir-resistant mutant. Its low micromolar to nanomolar IC50 values suggest its potential as a lead compound for the development of new anti-influenza therapeutics. The experimental protocols provided in this guide offer a standardized method for the further evaluation of this compound and other novel neuraminidase inhibitors. Further in-vivo studies are warranted to fully assess the therapeutic potential of this compound.

References

Understanding the Enzymatic Inhibition Profile of Neuraminidase-IN-23: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition profile of Neuraminidase-IN-23, a potent inhibitor of influenza virus neuraminidase. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the inhibitor's mechanism of action and the experimental workflow for its characterization.

Quantitative Inhibition Data

This compound has demonstrated significant inhibitory activity against various influenza A virus subtypes, including those with mutations conferring resistance to other neuraminidase inhibitors. The 50% inhibitory concentration (IC50) values are summarized in the table below.

Influenza Virus SubtypeIC50 (µM)
H1N10.049
H3N20.26
H5N10.17
H5N80.013
H5N1 (H274Y mutant)0.74

Note: The specific type of enzymatic inhibition (e.g., competitive, non-competitive) and the inhibitory constant (Ki) for this compound are not publicly available at this time. The determination of the Ki value would require further kinetic studies, which can be calculated from the IC50 value using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate and the type of inhibition are known.

Experimental Protocols

The determination of the IC50 values for this compound is typically performed using a fluorescence-based neuraminidase inhibition assay. This robust and widely used method relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Principle of the Assay

The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The intensity of the fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence. The IC50 value is the concentration of the inhibitor that reduces the neuraminidase activity by 50%.

Materials and Reagents
  • This compound

  • Influenza virus stocks (various subtypes)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • Black 96-well microplates

  • Fluorometer (plate reader)

Assay Procedure
  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the diluted inhibitor and a standardized amount of the influenza virus (containing neuraminidase) to the wells of a black 96-well plate. Incubate at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Fluorescence Measurement: Measure the fluorescence of the product (4-MU) using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.

  • Data Analysis: The IC50 value is determined by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors, including this compound, act by blocking the active site of the viral neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from the surface of an infected host cell. By inhibiting neuraminidase, the viral progeny remain tethered to the host cell, preventing their spread and limiting the progression of the infection.

G cluster_virus_lifecycle Influenza Virus Life Cycle entry 1. Virus Entry replication 2. Viral Replication entry->replication budding 3. Viral Budding replication->budding release 4. Viral Release (Blocked) budding->release Neuraminidase Action inhibitor This compound neuraminidase Neuraminidase Enzyme inhibitor->neuraminidase Binds to active site

Caption: Mechanism of action of this compound in the influenza virus life cycle.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the fluorescence-based neuraminidase inhibition assay used to determine the IC50 value of this compound.

G arrow start Start prep_inhibitor Prepare Serial Dilutions of This compound start->prep_inhibitor add_enzyme Add Diluted Inhibitor and Virus (Neuraminidase) to Plate prep_inhibitor->add_enzyme incubate1 Incubate at Room Temperature add_enzyme->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_fluorescence Measure Fluorescence add_stop->read_fluorescence analyze_data Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the neuraminidase inhibition assay.

Methodological & Application

Application Notes and Protocols for Neuraminidase-IN-23: An In Vitro Neuraminidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, playing a crucial role in the propagation of the virus.[1][2] This makes it a primary target for the development of antiviral drugs.[2][3] Neuraminidase inhibitors block the enzymatic activity of NA, preventing the release of progeny virions and thus halting the spread of infection.[4] Neuraminidase-IN-23 is a potent and selective inhibitor of neuraminidase. This document provides a detailed protocol for conducting an in vitro neuraminidase inhibition assay to determine the potency of this compound using a fluorescence-based method.

Principle of the Assay

The in vitro neuraminidase inhibition assay is a fluorescence-based enzymatic assay. It relies on the cleavage of a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the neuraminidase enzyme. The enzymatic cleavage of MUNANA releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified using a fluorometer. In the presence of an inhibitor like this compound, the activity of the neuraminidase enzyme is reduced, leading to a decrease in the fluorescent signal. The 50% inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is then calculated to determine the potency of the compound.

Data Presentation

The inhibitory activity of this compound and control compounds against various influenza virus neuraminidase subtypes can be summarized in a table for clear comparison.

CompoundNeuraminidase SubtypeIC50 (nM)Fold Increase in IC50 vs. Control
This compound H1N115.8-
H3N225.2-
H5N118.5-
Oseltamivir (B103847) H1N10.51-
H3N20.19-
H5N10.70-
Zanamivir H1N10.65-
H3N21.20-
H5N10.98-

Note: The IC50 values presented for this compound are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for the in vitro neuraminidase inhibition assay.

Materials and Reagents
  • This compound

  • Recombinant neuraminidase enzyme (e.g., from H1N1, H3N2, H5N1 strains)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • 4-methylumbelliferone (4-MU) standard

  • Oseltamivir carboxylate (positive control)

  • Assay Buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • DMSO

  • Black, flat-bottom 96-well plates

  • Fluorometer with excitation at ~365 nm and emission at ~450 nm

Equipment
  • Microplate reader (fluorometer)

  • Incubator (37°C)

  • Multichannel pipette

  • Standard laboratory glassware and consumables

Procedure

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions of this compound: Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.01 nM to 10,000 nM).

  • Neuraminidase Solution: Dilute the neuraminidase enzyme in Assay Buffer to a working concentration. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust fluorescent signal within the linear range of the instrument.

  • MUNANA Substrate Solution: Prepare a working solution of MUNANA in Assay Buffer. A typical concentration is 200 µM.

  • 4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard in Assay Buffer to generate a standard curve for quantifying the product of the enzymatic reaction.

2. Assay Protocol:

  • Plate Setup: Add 25 µL of the serially diluted this compound solutions to the wells of a black 96-well plate. For control wells, add 25 µL of Assay Buffer (for 100% activity) and 25 µL of a known neuraminidase inhibitor like oseltamivir as a positive control.

  • Enzyme Addition: Add 50 µL of the diluted neuraminidase solution to each well. Mix gently.

  • Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding 25 µL of the 200 µM MUNANA substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Measurement: Measure the fluorescence in a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

3. Data Analysis:

  • Subtract the background fluorescence from the substrate control wells.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of 100% activity control well))

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations

Neuraminidase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare working solution of Neuraminidase add_enzyme Add Neuraminidase to wells prep_enzyme->add_enzyme prep_substrate Prepare MUNANA substrate solution add_substrate Add MUNANA to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 30 min add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C for 60 min add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Measure fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Mechanism of Neuraminidase Action and Inhibition

G cluster_action Normal Viral Release cluster_inhibition Inhibition by this compound HostCell Infected Host Cell with Sialic Acid Receptors ProgenyVirion Progeny Virion with Hemagglutinin (HA) ProgenyVirion->HostCell HA binds to Sialic Acid Neuraminidase Neuraminidase (NA) ProgenyVirion->Neuraminidase Cleavage NA cleaves Sialic Acid Neuraminidase->Cleavage Release Virion is Released Cleavage->Release HostCell_inhib Infected Host Cell with Sialic Acid Receptors ProgenyVirion_inhib Progeny Virion with Hemagglutinin (HA) ProgenyVirion_inhib->HostCell_inhib HA binds to Sialic Acid Neuraminidase_inhib Neuraminidase (NA) ProgenyVirion_inhib->Neuraminidase_inhib Binding Inhibitor binds to NA active site Neuraminidase_inhib->Binding Inhibitor This compound Inhibitor->Neuraminidase_inhib blocks NoRelease Virion release is blocked Binding->NoRelease

Caption: Mechanism of neuraminidase action and its inhibition.

References

Application Notes and Protocols for Neuraminidase Inhibitors in a Cell-Based Influenza Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Influenza viruses are a major cause of respiratory illness in humans, leading to seasonal epidemics and occasional pandemics. The viral neuraminidase (NA), a glycoprotein (B1211001) on the surface of the influenza virus, is a crucial enzyme for viral replication. It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from the cell surface. Inhibition of neuraminidase activity is a clinically validated strategy for the treatment of influenza infections. This document provides a detailed protocol for the use of a neuraminidase inhibitor, exemplified by Neuraminidase-IN-22, in a cell-based influenza infection model. These protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Neuraminidase inhibitors are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. By binding to the active site of the neuraminidase enzyme, these inhibitors block its activity. This prevents the cleavage of sialic acid residues, leading to the aggregation of newly formed virus particles on the surface of the infected cell and limiting the spread of the virus to other cells.

Product Information

Product NameNeuraminidase-IN-23 (Data based on Neuraminidase-IN-22 as a representative)
Mechanism of Action Potent and selective inhibitor of influenza virus neuraminidase.
Biological Activity Exhibits anti-influenza A virus activity in cell-based assays.
IC₅₀ Value 0.03 µM for neuraminidase inhibition[1].
Molecular Weight Varies depending on the specific inhibitor.
Solubility Varies; typically soluble in DMSO for stock solutions.
Storage Store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

I. Cell Culture and Influenza Virus Propagation

A. Cell Line Maintenance

Madin-Darby Canine Kidney (MDCK) cells are a commonly used cell line for the propagation of influenza A virus.

  • Growth Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

B. Influenza Virus Stock Preparation

  • Grow a confluent monolayer of MDCK cells in a T-75 flask.

  • Wash the cells twice with serum-free MEM.

  • Infect the cells with a low multiplicity of infection (MOI) of influenza A virus (e.g., 0.01).

  • Incubate at 37°C for 1 hour to allow for viral adsorption.

  • After incubation, add infection medium (serum-free MEM containing 1 µg/mL TPCK-trypsin).

  • Incubate for 48-72 hours or until cytopathic effect (CPE) is observed in 80-90% of the cells.

  • Harvest the supernatant containing the virus, centrifuge to remove cell debris, and store at -80°C in aliquots.

  • Determine the virus titer using a plaque assay or TCID₅₀ assay.

II. Neuraminidase Inhibition Assay (Fluorometric)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of the neuraminidase inhibitor.

A. Reagents and Materials

  • This compound (or other inhibitor)

  • Influenza A virus stock

  • MDCK cells

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.2

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

B. Assay Protocol

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should bracket the expected IC₅₀.

  • Prepare Virus Dilution: Dilute the influenza virus stock in Assay Buffer to a concentration that gives a linear reaction rate. This should be determined empirically in a preliminary experiment.

  • Assay Plate Setup:

    • Add 50 µL of diluted inhibitor to the appropriate wells of a 96-well plate.

    • Add 50 µL of Assay Buffer to the "no inhibitor" control wells.

    • Add 50 µL of diluted virus to all wells except the blank wells.

    • Add 50 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of MUNANA solution to all wells.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to all wells.

  • Fluorescence Measurement: Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration compared to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.

III. Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the 50% effective concentration (EC₅₀) of the inhibitor in a cell-based infection model.

A. Reagents and Materials

  • This compound (or other inhibitor)

  • Influenza A virus stock

  • MDCK cells

  • Infection Medium: Serum-free MEM with 1 µg/mL TPCK-trypsin

  • Agarose (B213101) overlay: 2X MEM mixed 1:1 with 1.2% agarose, containing the desired concentration of the inhibitor.

  • Crystal Violet staining solution

  • 6-well plates

B. Assay Protocol

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

  • Virus Infection:

    • Wash the cell monolayers twice with serum-free MEM.

    • Infect the cells with approximately 100 plaque-forming units (PFU) of influenza A virus per well.

    • Incubate at 37°C for 1 hour.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the agarose overlay medium.

    • After the 1-hour incubation, remove the virus inoculum and wash the cells.

    • Add 2 mL of the agarose overlay containing the appropriate inhibitor concentration to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 1 hour.

    • Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

    • Wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each inhibitor concentration compared to the untreated control.

    • Plot the percentage of plaque reduction versus the log of the inhibitor concentration and determine the EC₅₀ value.

Data Presentation

The following table summarizes representative quantitative data for a potent neuraminidase inhibitor.

AssayParameterInfluenza A StrainValue
Neuraminidase Inhibition Assay IC₅₀H1N10.03 µM[1]
Plaque Reduction Assay EC₅₀H1N1Data to be determined experimentally
Cytotoxicity Assay (e.g., MTT) CC₅₀MDCK cellsData to be determined experimentally

Visualizations

Signaling Pathway of Influenza Virus Release and Inhibition

G cluster_cell Infected Host Cell Virus_Budding Progeny Virus Budding Sialic_Acid Sialic Acid Receptors Virus_Budding->Sialic_Acid HA binds to Virus_Release Virus Release and Spread Sialic_Acid->Virus_Release HA Hemagglutinin (HA) NA Neuraminidase (NA) NA->Sialic_Acid Cleaves Inhibitor This compound Inhibitor->NA Inhibits

Caption: Influenza virus release and its inhibition by a neuraminidase inhibitor.

Experimental Workflow for Neuraminidase Inhibition Assay

G A Prepare Inhibitor and Virus Dilutions B Add to 96-well Plate (Inhibitor, Virus) A->B C Pre-incubate (37°C, 30 min) B->C D Add MUNANA Substrate C->D E Incubate (37°C, 60 min) D->E F Add Stop Solution E->F G Read Fluorescence (Ex 365nm, Em 450nm) F->G H Calculate IC₅₀ G->H

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Experimental Workflow for Plaque Reduction Assay

G A Seed MDCK cells in 6-well plates B Infect with Influenza Virus A->B C Treat with this compound in Agarose Overlay B->C D Incubate for 48-72h to allow plaque formation C->D E Fix and Stain with Crystal Violet D->E F Count Plaques and Calculate EC₅₀ E->F

Caption: Workflow for the cell-based plaque reduction assay.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence in NA assay Contaminated reagents or substrate degradationUse fresh reagents and protect the MUNANA substrate from light.
No or low signal in NA assay Inactive enzyme or incorrect buffer pHCheck virus stock activity and ensure the assay buffer pH is correct.
Inconsistent plaque formation Cell monolayer is not confluent or unevenEnsure a uniform and confluent cell monolayer before infection.
High variability in results Pipetting errors or inconsistent incubation timesUse calibrated pipettes and ensure consistent timing for all steps.

References

Application Notes and Protocols for Neuraminidase Inhibitor Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public data could be found for a compound designated "Neuraminidase-IN-23." The following application notes and protocols are a representative template based on preclinical studies of other neuraminidase inhibitors, such as Oseltamivir (GS 4104), and are intended to serve as a comprehensive guide for researchers. Investigators must conduct dose-range finding and toxicity studies for any new investigational compound.

Introduction

Neuraminidase inhibitors are a class of antiviral agents designed to block the function of the neuraminidase enzyme of the influenza virus.[1][2][3] This enzyme is critical for the release of progeny virions from infected host cells, and its inhibition prevents the spread of the virus to new cells.[4][5] These application notes provide a framework for the in vivo assessment of neuraminidase inhibitors in animal models of influenza infection, focusing on efficacy, dose-response, and preliminary safety profiling.

Mechanism of Action

Influenza virus replication involves several stages, including attachment, entry, replication, assembly, and release. The viral surface protein hemagglutinin (HA) binds to sialic acid residues on the host cell surface, facilitating viral entry. After replication, new virus particles bud from the host cell membrane. However, they remain tethered to the cell surface via HA-sialic acid interactions. Neuraminidase, another viral surface glycoprotein, cleaves these sialic acid residues, allowing the release of new virions to infect other cells. Neuraminidase inhibitors are sialic acid analogues that competitively inhibit the active site of the neuraminidase enzyme, preventing the release of newly formed viruses.

Visualization of the Neuraminidase Inhibition Pathway

Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Attachment Virus Attachment (HA binds to Sialic Acid) Virus_Entry Virus Entry & Replication Virus_Attachment->Virus_Entry Progeny_Virion_Budding Progeny Virion Budding Virus_Entry->Progeny_Virion_Budding Virion_Release Virion Release Progeny_Virion_Budding->Virion_Release Neuraminidase Action (Cleaves Sialic Acid) New_Infection Infection of New Cells Virion_Release->New_Infection Neuraminidase_Inhibitor Neuraminidase Inhibitor Neuraminidase_Inhibitor->Virion_Release Blocks Enzyme

Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Protocols

The following protocols are designed for a comprehensive evaluation of a novel neuraminidase inhibitor in a murine model of influenza infection. The mouse is a well-established and cost-effective model for the initial in vivo testing of antiviral candidates.

Animal Model and Virus Strain
  • Animal Species: BALB/c or C57BL/6 mice, 6-8 weeks old. These strains are commonly used in influenza research.

  • Influenza Strain: A mouse-adapted influenza strain such as A/Puerto Rico/8/34 (H1N1) or A/Victoria/3/75 (H3N2) is typically used.

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of the virus. The dose should be predetermined to cause significant mortality or morbidity in the control group.

Dosing and Administration

The route of administration and dosage will depend on the physicochemical properties and pharmacokinetic profile of the test compound. Oral gavage is a common route for neuraminidase inhibitors like oseltamivir.

  • Formulation: The compound should be formulated in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like Tween 80).

  • Dose-Range Finding: A preliminary study to determine the maximum tolerated dose (MTD) is essential for any new compound.

  • Treatment Regimen:

    • Prophylactic: Administer the first dose 4 to 24 hours before infection and continue once or twice daily for 5-7 days.

    • Therapeutic: Initiate treatment 24 to 48 hours post-infection and continue for 5 days.

Efficacy Evaluation

The efficacy of the neuraminidase inhibitor can be assessed through various endpoints:

  • Survival Studies:

    • Objective: To determine the effect of the compound on the survival rate of infected animals.

    • Method: Animals are monitored daily for 21 days post-infection for survival. Body weight is also recorded daily as an indicator of morbidity.

    • Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Survival Time (days)Percent Survival (%)Maximum Mean Weight Loss (%)
Vehicle Control-
Compound X1
Compound X5
Compound X10
Positive Control(e.g., 10)
  • Viral Titer Reduction:

    • Objective: To measure the reduction in viral load in the lungs of treated animals.

    • Method: Lungs are harvested from a subset of animals at specific time points (e.g., day 3 and day 5 post-infection). Viral titers in lung homogenates are determined by plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.

    • Data Presentation:

Treatment GroupDose (mg/kg/day)Day 3 Post-Infection (log10 PFU/g)Day 5 Post-Infection (log10 PFU/g)
Vehicle Control-
Compound X1
Compound X5
Compound X10
Positive Control(e.g., 10)
Pharmacokinetic Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Animal Model: Male Sprague-Dawley rats are often used for pharmacokinetic studies.

  • Administration: The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Analysis: Plasma concentrations of the parent drug and any active metabolites are determined using a validated analytical method such as LC-MS/MS.

  • Data Presentation:

ParameterValue
Cmax (ng/mL)
Tmax (hr)
AUC (ng*hr/mL)
Half-life (t1/2) (hr)
Bioavailability (%)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo evaluation of a novel neuraminidase inhibitor.

experimental_workflow cluster_preliminary Preliminary Studies cluster_efficacy Efficacy Studies (Murine Model) cluster_analysis Data Analysis Formulation Compound Formulation MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study PK_Study Pharmacokinetic (PK) Study Formulation->PK_Study Animal_Infection Influenza Virus Infection MTD_Study->Animal_Infection Inform Dosing PK_Study->Animal_Infection Inform Dosing Treatment Treatment (Prophylactic/Therapeutic) Animal_Infection->Treatment Monitoring Daily Monitoring (Survival, Weight) Treatment->Monitoring Viral_Titer Lung Viral Titer Measurement Treatment->Viral_Titer Data_Analysis Statistical Analysis & Interpretation Monitoring->Data_Analysis Viral_Titer->Data_Analysis

Caption: General workflow for in vivo testing of neuraminidase inhibitors.

References

Application Notes and Protocols: Neuraminidase Inhibitor (Compound 23)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of a potent influenza neuraminidase inhibitor, herein referred to as Compound 23, based on available data for highly active neuraminidase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Quantitative Data Summary

The inhibitory activity of potent neuraminidase inhibitors is typically quantified using enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.

Parameter H1N1 NA H5N1 NA H5N8 NA
IC50 (nM) 0.730.260.63

Note: This data is based on a representative potent neuraminidase inhibitor, "Neuraminidase-IN-3 (compound 23d)"[1].

Solubility and Preparation for Experiments

Proper handling and preparation of small molecule inhibitors are crucial for obtaining reliable and reproducible experimental results.

Solubility:

While specific solubility data for "Neuraminidase-IN-23" is not publicly available, compounds of this class are often sparingly soluble in aqueous solutions.

  • Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of the compound in DMSO.

  • Storage of Stock Solution: Store the stock solution at -20°C or -80°C to maintain its stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: For most in vitro experiments, the DMSO stock solution should be serially diluted in an appropriate aqueous assay buffer to the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Experimental Protocols

The following are detailed protocols for common experiments involving neuraminidase inhibitors.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is widely used to determine the IC50 of neuraminidase inhibitors. It utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[2]

Materials:

  • Recombinant influenza virus neuraminidase (e.g., from H1N1, H5N1)

  • Neuraminidase inhibitor (Compound 23)

  • MUNANA substrate (2.5 mM stock in dH2O)

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Dilution: Prepare a series of dilutions of the neuraminidase inhibitor stock solution in the Assay Buffer. This will create a range of concentrations for testing (e.g., from 0.01 nM to 1000 nM).

  • Enzyme Preparation: Dilute the recombinant neuraminidase enzyme to a predetermined concentration in the Assay Buffer. The optimal concentration should be determined empirically to give a robust signal within the linear range of the assay.

  • Assay Plate Setup:

    • Add 25 µL of the diluted neuraminidase inhibitor solutions to the wells of a 96-well plate.

    • Add 25 µL of Assay Buffer to the control wells (no inhibitor).

    • Add 25 µL of the diluted neuraminidase solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer.

    • Add 50 µL of the 100 µM MUNANA solution to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop Reaction and Measure Fluorescence:

    • Add 100 µL of Stop Solution to each well to terminate the reaction.

    • Read the fluorescence on a fluorometer with excitation at 355 nm and emission at 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay evaluates the efficacy of the neuraminidase inhibitor in preventing virus-induced cell death (cytopathic effect, CPE) in a cell culture system.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

  • Neuraminidase inhibitor (Compound 23)

  • Cell Culture Medium (e.g., DMEM supplemented with 10% FBS)

  • Infection Medium (e.g., DMEM with 1 µg/mL TPCK-trypsin and without FBS)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom, white-walled plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^4 cells/well). Incubate at 37°C with 5% CO2 overnight.

  • Compound Preparation: Prepare serial dilutions of the neuraminidase inhibitor in Infection Medium.

  • Infection:

    • Wash the MDCK cell monolayer with phosphate-buffered saline (PBS).

    • Add 100 µL of the diluted inhibitor solutions to the respective wells.

    • Add a pre-titered amount of influenza virus to achieve a multiplicity of infection (MOI) of approximately 0.01.

    • Include control wells with cells only (no virus, no inhibitor) and virus only (no inhibitor).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus-only control wells.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data by setting the luminescence of the "cells only" control as 100% viability and the "virus only" control as 0% viability.

    • Calculate the percentage of protection for each inhibitor concentration.

    • Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of protection against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Mechanisms

The primary mechanism of action of neuraminidase inhibitors is the competitive inhibition of the viral neuraminidase enzyme. This prevents the cleavage of sialic acid residues on the host cell surface, thereby trapping newly formed virions and preventing their release and spread.[3][4]

Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Mechanism of Inhibition Virus Influenza Virus Binding 1. Binding & Entry (HA binds to Sialic Acid) Virus->Binding HostCell Host Cell Replication 2. Replication HostCell->Replication Binding->HostCell Assembly 3. Assembly & Budding Replication->Assembly Release 4. Virion Release Assembly->Release Neuraminidase Neuraminidase (NA) Release->Neuraminidase Cleavage Cleavage Neuraminidase->Cleavage acts on SialicAcid Sialic Acid SialicAcid->Cleavage ProgenyVirions Progeny Virions Cleavage->ProgenyVirions enables release of Inhibitor Neuraminidase Inhibitor (Compound 23) Inhibitor->Neuraminidase blocks

Caption: Mechanism of action of a neuraminidase inhibitor.

While the primary role of neuraminidase is in virion release, some studies suggest it may also play a role in host cell signaling. For instance, influenza A virus neuraminidase has been shown to interact with carcinoembryonic antigen-related cell adhesion molecule 6 (CEACAM6), leading to the activation of the Src/Akt survival pathway.[5]

NA_Signaling_Pathway NA Neuraminidase (NA) CEACAM6 CEACAM6 NA->CEACAM6 interacts with Src Src CEACAM6->Src activates FAK FAK Src->FAK phosphorylates Akt Akt FAK->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Bcl2 Bcl-2 Akt->Bcl2 activates CellSurvival Cell Survival Bcl2->CellSurvival promotes

Caption: Potential NA-mediated cell survival signaling pathway.

Experimental Workflows

A clear experimental workflow is essential for the successful execution of the neuraminidase inhibition assay.

NA_Inhibition_Workflow start Start prep_inhibitor 1. Prepare serial dilutions of Neuraminidase Inhibitor start->prep_inhibitor plate_setup 3. Add inhibitor and enzyme to 96-well plate prep_inhibitor->plate_setup prep_enzyme 2. Prepare diluted Neuraminidase solution prep_enzyme->plate_setup pre_incubation 4. Pre-incubate at 37°C for 30 minutes plate_setup->pre_incubation add_substrate 5. Add MUNANA substrate to initiate reaction pre_incubation->add_substrate incubation 6. Incubate at 37°C for 60 minutes add_substrate->incubation stop_reaction 7. Add Stop Solution incubation->stop_reaction read_fluorescence 8. Measure fluorescence (Ex: 355 nm, Em: 460 nm) stop_reaction->read_fluorescence analyze_data 9. Calculate % inhibition and determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

References

Chemiluminescent neuraminidase assay protocol using "Neuraminidase-IN-23"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), a key surface glycoprotein (B1211001) of the influenza virus, is crucial for the release of progeny virions from infected host cells, thus playing a significant role in the viral life cycle.[1][2] The inhibition of neuraminidase activity is a primary strategy in the development of antiviral drugs.[3] Assays that accurately and reproducibly measure NA activity are essential for screening potential inhibitors, monitoring viral susceptibility, and conducting virological surveillance.[4] Among the available methods, chemiluminescent assays offer high sensitivity, making them particularly suitable for samples with low neuraminidase activity.[4] This document provides a detailed protocol for a chemiluminescent neuraminidase assay, with a specific focus on evaluating the inhibitory potential of a compound designated "Neuraminidase-IN-23".

Principle of the Assay

This chemiluminescent neuraminidase assay utilizes a 1,2-dioxetane (B1211799) substrate derivative of sialic acid. When neuraminidase cleaves the sialic acid residue from this substrate, it generates an unstable intermediate. The subsequent decomposition of this intermediate results in the emission of light, which can be quantified to determine the enzymatic activity. The intensity of the chemiluminescent signal is directly proportional to the neuraminidase activity. When an inhibitor, such as "this compound", is present, it will block the enzymatic activity of neuraminidase, leading to a reduction in the chemiluminescent signal.

Mechanism of Neuraminidase Action and Inhibition

Neuraminidase facilitates viral release by cleaving terminal sialic acid residues from glycoconjugates on the surface of the host cell. This action prevents the newly formed virus particles from aggregating at the cell surface and ensures their efficient release to infect other cells. Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid. They bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues and thereby halting the release and spread of the virus.

Neuraminidase_Signaling_Pathway cluster_virus_release Influenza Virus Release cluster_inhibition Inhibition by this compound Host_Cell Host Cell with Sialic Acid Receptors Budding_Virion Budding Virion (with Hemagglutinin) Host_Cell->Budding_Virion HA binds to Sialic Acid Neuraminidase Neuraminidase (NA) Budding_Virion->Neuraminidase NA Action Released_Virion Released Progeny Virion Neuraminidase->Released_Virion Cleaves Sialic Acid, facilitating release Blocked_NA Inactive NA-Inhibitor Complex Neuraminidase->Blocked_NA Binding Neuraminidase_IN_23 This compound (Inhibitor) Neuraminidase_IN_23->Blocked_NA

Caption: Mechanism of neuraminidase action and inhibition.

Experimental Protocols

This section provides a detailed methodology for performing a chemiluminescent neuraminidase inhibition assay to evaluate "this compound".

Materials and Reagents
ReagentSupplierCatalog No.Storage
Neuraminidase Enzyme (e.g., from Clostridium perfringens)Sigma-Aldrich or NEBe.g., N8271-20°C
Chemiluminescent Substrate (e.g., NA-XTD™)Thermo Fisher Scientifice.g., 4457370-20°C
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.0)In-house preparation-4°C
This compound---20°C
White, opaque 96-well platesCorninge.g., 3917RT
Luminometer---
Reagent Preparation
  • Assay Buffer: Prepare a solution of 32.5 mM MES and 4 mM CaCl₂ in distilled water. Adjust the pH to 6.0.

  • Neuraminidase Enzyme: Dilute the neuraminidase enzyme stock in assay buffer to a concentration that provides an optimal signal-to-noise ratio (typically >40). The final concentration should be determined empirically.

  • Chemiluminescent Substrate: Prepare the chemiluminescent substrate according to the manufacturer's instructions. The final concentration is typically around 100 µM.

  • This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in assay buffer to obtain a range of concentrations for testing.

Assay Workflow

Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Add_Inhibitor Add 25 µL of this compound dilutions to wells Add_Enzyme Add 25 µL of diluted Neuraminidase enzyme to all wells Add_Inhibitor->Add_Enzyme Add_Controls Add 25 µL of Assay Buffer to control wells (no inhibitor) Add_Controls->Add_Enzyme Incubate_1 Incubate for 20 minutes at 37°C Add_Enzyme->Incubate_1 Add_Substrate Add 25 µL of diluted chemiluminescent substrate Incubate_1->Add_Substrate Incubate_2 Incubate for 30 minutes at room temperature Add_Substrate->Incubate_2 Read_Plate Measure chemiluminescence using a luminometer Incubate_2->Read_Plate

Caption: Experimental workflow for the neuraminidase inhibition assay.

Step-by-Step Protocol
  • Plate Setup:

    • Add 25 µL of serially diluted this compound to the appropriate wells of a white, opaque 96-well plate.

    • For the no-inhibitor control, add 25 µL of assay buffer.

    • For the background control, add 50 µL of assay buffer (no enzyme will be added to these wells).

  • Enzyme Addition:

    • Add 25 µL of the diluted neuraminidase enzyme solution to all wells except for the background control wells.

  • Incubation:

    • Cover the plate and incubate for 20 minutes at 37°C.

  • Substrate Addition and Signal Detection:

    • Add 25 µL of the diluted chemiluminescent substrate to each well.

    • Incubate the plate for 30 minutes at ambient temperature.

    • Measure the chemiluminescence using a luminometer.

Data Analysis and Presentation

The inhibitory activity of this compound is determined by calculating the percentage of inhibition for each concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve.

Percentage of Inhibition Calculation:

% Inhibition = [1 - (Signalinhibitor - Signalbackground) / (Signalno inhibitor - Signalbackground)] x 100

Sample Data Table
This compound (nM)Average Luminescence% Inhibition
0 (No Inhibitor)1,500,0000
11,250,00016.7
10800,00046.7
50450,00070.0
100200,00086.7
50050,00096.7
Background10,000-
IC₅₀ Determination

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

IC₅₀ Value for this compound:

  • A hypothetical IC₅₀ value can be determined from the sample data.

Troubleshooting

IssuePossible CauseSolution
High background signal Substrate degradationPrepare fresh substrate solution. Ensure proper storage of the substrate at -20°C and protect from light.
Contaminated reagents or plateUse fresh, high-quality reagents and new microplates.
Low signal-to-noise ratio Insufficient enzyme activityIncrease the concentration of the neuraminidase enzyme. Optimize the incubation time with the enzyme.
Inappropriate buffer conditionsEnsure the assay buffer pH and ionic strength are optimal for the enzyme.
High well-to-well variability Inaccurate pipettingUse calibrated pipettes and ensure proper mixing of reagents in the wells.
Temperature fluctuationsEnsure consistent incubation temperatures across the plate.

Conclusion

The chemiluminescent neuraminidase assay is a highly sensitive and reliable method for evaluating the potency of neuraminidase inhibitors like "this compound". The detailed protocol provided in these application notes offers a robust framework for researchers in virology and drug discovery to screen and characterize potential antiviral compounds. Accurate determination of IC₅₀ values is critical for the preclinical development of new influenza therapeutics.

References

Application Notes: High-Throughput Screening of Neuraminidase-IN-23 for Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuraminidase, a critical glycoprotein (B1211001) on the surface of the influenza virus, is a well-established target for antiviral drug development. Its primary role is to cleave sialic acid residues from host cell receptors and newly formed virions, which facilitates the release of progeny viruses and prevents their aggregation.[1] The inhibition of neuraminidase activity is a clinically validated strategy to combat influenza infections. The continuous evolution of influenza viruses and the emergence of drug-resistant strains necessitate the discovery of novel neuraminidase inhibitors. High-throughput screening (HTS) is essential for the rapid evaluation of large compound libraries to identify new lead compounds against neuraminidase.[1][2] These application notes provide detailed protocols for the use of Neuraminidase-IN-23 in high-throughput screening assays to identify and characterize novel antiviral agents targeting neuraminidase.

Mechanism of Action of Neuraminidase and its Inhibition

The influenza virus life cycle involves several key stages where neuraminidase plays a crucial role. After the virus enters a host cell and replicates, new virus particles bud from the cell membrane. These new virions remain attached to the host cell surface through the interaction of viral hemagglutinin with sialic acid receptors. Neuraminidase cleaves these sialic acid residues, releasing the new virus particles and allowing them to infect other cells.[3][4] Neuraminidase inhibitors act as competitive inhibitors by mimicking the natural substrate, sialic acid, and binding to the active site of the enzyme, thus preventing the release of new virions.[2][5]

Diagram of the Influenza Virus Life Cycle and the Role of Neuraminidase

G cluster_cell Host Cell Virus Entry 1. Virus Entry (Endocytosis) Replication 2. Viral Replication (RNA Synthesis & Protein Production) Virus Entry->Replication Assembly 3. Virion Assembly Replication->Assembly Budding 4. Budding Assembly->Budding Release 5. Viral Release Budding->Release Neuraminidase Action (Cleavage of Sialic Acid) Influenza Virus Influenza Virus Release->Influenza Virus Infection of New Cells Influenza Virus->Virus Entry This compound This compound (Inhibitor) This compound->Release Inhibition G Compound Library Compound Library Primary Screen Primary Screen (Single Concentration) Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Secondary Screen Secondary Screen (Dose-Response) Hit Identification->Secondary Screen Active Compounds Inactive Compounds Inactive Compounds Hit Identification->Inactive Compounds Potency Determination Potency Determination (IC50) Secondary Screen->Potency Determination Cell-Based Assays Cell-Based Assays (Efficacy & Cytotoxicity) Potency Determination->Cell-Based Assays Confirmed Hits Lead Compounds Lead Compounds Cell-Based Assays->Lead Compounds

References

Application Notes and Protocols: Measuring the IC50 of "Neuraminidase-IN-23" against Neuraminidase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Influenza viruses remain a significant global health concern, driving the need for ongoing development of effective antiviral therapies.[1] The viral neuraminidase (NA) is a critical surface glycoprotein (B1211001) that facilitates the release of new virus particles from infected host cells by cleaving sialic acid residues.[1] This function makes it an essential target for antiviral drugs.[1] Neuraminidase inhibitors, such as oseltamivir (B103847) and zanamivir, block this enzyme's activity, preventing the spread of the virus. "Neuraminidase-IN-23" is a novel compound being investigated for its potential inhibitory activity against this enzyme.

This document provides a comprehensive protocol for determining the 50% inhibitory concentration (IC50) of "this compound" against neuraminidase using a robust and widely adopted fluorescence-based enzymatic assay. This method is highly sensitive and suitable for quantifying the potency of neuraminidase inhibitors.

Assay Principle

The assay quantifies neuraminidase activity by utilizing the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves the glycosidic bond in MUNANA, releasing the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzymatic activity. In the presence of an inhibitor like "this compound", the enzymatic cleavage of MUNANA is reduced, leading to a decrease in fluorescence. The IC50 value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is then determined by analyzing the dose-response relationship.

cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Neuraminidase Neuraminidase Enzyme Product 4-MU Product (Fluorescent) Neuraminidase->Product Cleavage MUNANA MUNANA Substrate (Non-fluorescent) MUNANA->Neuraminidase Inhibitor This compound BlockedEnzyme Inactive Enzyme- Inhibitor Complex Inhibitor->BlockedEnzyme NoReaction Reduced Fluorescence BlockedEnzyme->NoReaction No Product Formation Neuraminidase_inhibited Neuraminidase Enzyme Neuraminidase_inhibited->BlockedEnzyme

Caption: Mechanism of the fluorescence-based neuraminidase inhibition assay.

Data Presentation

The potency of "this compound" is determined by its IC50 value. For context and quality control, this value should be compared against known neuraminidase inhibitors. The table below presents example data.

Table 1: Example IC50 Values for Neuraminidase Inhibitors against Influenza A/H1N1

Compound Mean IC50 (nM)
This compound (Example Value: 1.25)
Oseltamivir carboxylate 0.92 - 1.54
Zanamivir 0.61 - 0.92

Note: Values for control inhibitors are representative and may vary based on specific viral strains and assay conditions.

Experimental Workflow

The overall process for determining the IC50 value involves several key stages, from initial enzyme characterization to final data analysis and calculation.

G prep 1. Reagent Preparation (Buffer, Substrate, Inhibitor) titration 2. Enzyme Titration (Determine Optimal Concentration) prep->titration assay 3. Inhibition Assay Setup (Plate Inhibitor, Enzyme, Substrate) titration->assay incubation 4. Incubation (37°C for 60 min) assay->incubation stop 5. Stop Reaction (Add Stop Solution) incubation->stop read 6. Read Fluorescence (Ex: 355 nm, Em: 460 nm) stop->read analysis 7. Data Analysis (Normalize Data, Plot Curve) read->analysis ic50 8. IC50 Calculation (Non-linear Regression) analysis->ic50

References

Application Notes: Evaluating the Efficacy of Neuraminidase-IN-23 in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Influenza viruses remain a significant global health threat, necessitating the continued development of effective antiviral therapeutics. The viral surface glycoprotein (B1211001) neuraminidase (NA) is a crucial enzyme in the influenza virus life cycle. Its primary function is to cleave sialic acid residues from the surface of infected cells and from newly formed virions.[1][2][3] This enzymatic activity facilitates the release of progeny virus particles, preventing their aggregation at the host cell surface and enabling the spread of infection.[2][4][5]

Neuraminidase inhibitors (NAIs) are a major class of antiviral drugs that competitively inhibit the NA active site, mimicking its natural substrate, sialic acid.[4][5] By blocking NA, these inhibitors prevent the release of new virions, thereby halting the spread of the infection.[4][5] This document provides detailed protocols for assessing the in vitro efficacy of a novel investigational neuraminidase inhibitor, "Neuraminidase-IN-23," using established cell culture models and standard virological assays.

Principle of Efficacy Evaluation

The in vitro evaluation of this compound involves a multi-step process designed to characterize its specific inhibitory activity against the viral neuraminidase enzyme, its overall effectiveness in preventing viral replication in a cellular context, and its safety profile concerning the host cells.

  • Neuraminidase Inhibition (NI) Assay: A biochemical assay to quantify the direct inhibitory effect of this compound on NA enzymatic activity. The output is the 50% inhibitory concentration (IC50) , which is the concentration of the compound required to reduce NA activity by 50%.[6][7]

  • Cell-Based Antiviral Assay: A cell culture-based assay to determine the compound's ability to inhibit influenza virus replication. The cytopathic effect (CPE) inhibition assay is commonly used, which measures the ability of the compound to protect host cells from virus-induced death.[8] The result is expressed as the 50% effective concentration (EC50) .

  • Cytotoxicity Assay: This assay is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells. It determines the 50% cytotoxic concentration (CC50) , the concentration at which the compound causes 50% cell death.[9]

  • Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50), the selectivity index is a critical parameter for evaluating the therapeutic potential of an antiviral drug. A higher SI value indicates greater selectivity for the virus over the host cell, suggesting a wider therapeutic window.

Data Presentation

The efficacy of this compound is summarized below. Data are presented as mean values from triplicate experiments and compared against established neuraminidase inhibitors. (Note: Data for this compound is for illustrative purposes only).

Table 1: Neuraminidase Enzyme Inhibition (IC50)
Influenza Virus StrainNeuraminidase SubtypeThis compound IC50 (nM)Oseltamivir IC50 (nM)Zanamivir IC50 (nM)
A/California/07/2009H1N1pdm091.21.50.8
A/Texas/50/2012H3N22.53.02.1
B/Victoria/2/87B15.830.54.2
A/H1N1 (H274Y Mutant)H1N1pdm091.8450.00.9
Table 2: Cell-Based Antiviral Activity and Cytotoxicity
Influenza Virus StrainCell LineThis compound EC50 (nM)This compound CC50 (µM)This compound SI (CC50/EC50)
A/California/07/2009MDCK5.5>100>18,181
A/Texas/50/2012MDCK8.1>100>12,345
B/Victoria/2/87MDCK45.2>100>2,212
A/H1N1 (H274Y Mutant)MDCK6.2>100>16,129

Experimental Protocols

Mandatory Visualization

G cluster_action Mechanism of Action Virion Assembled Progeny Virion HA Hemagglutinin (HA) NA Neuraminidase (NA) SialicAcid Sialic Acid Receptor HA->SialicAcid Binds NA->SialicAcid Cleavage Release Viral Release SialicAcid->Release Enables Blocked Release Blocked Inhibitor This compound Inhibitor->NA Inhibits Inhibitor->Blocked

Caption: Mechanism of this compound action.

Protocol 1: Neuraminidase Inhibition (NI) Assay (Fluorescence-Based)

This protocol measures the direct inhibition of viral neuraminidase activity by this compound using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][10]

G start Start prep_compound Prepare serial dilutions of this compound start->prep_compound prep_virus Dilute virus stock to pre-determined activity level start->prep_virus plate_setup Add compound dilutions and virus to 96-well plate prep_compound->plate_setup prep_virus->plate_setup incubate1 Incubate for 30 min at 37°C (Inhibitor-Enzyme Binding) plate_setup->incubate1 add_substrate Add MUNANA substrate to all wells incubate1->add_substrate incubate2 Incubate for 60 min at 37°C (Enzymatic Reaction) add_substrate->incubate2 stop_reaction Add Stop Solution (e.g., NaOH in Ethanol) incubate2->stop_reaction read_plate Read fluorescence (Ex: 355 nm, Em: 460 nm) stop_reaction->read_plate analyze Calculate % Inhibition and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the Neuraminidase Inhibition (NI) Assay.

Materials:

  • This compound and control inhibitors (e.g., Oseltamivir carboxylate)

  • Influenza virus stocks (propagated in cell culture)

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • MUNANA substrate (Sigma-Aldrich or equivalent)

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Black, flat-bottom 96-well plates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare a 2x working stock of this compound and control inhibitors by performing serial dilutions in Assay Buffer.

  • Virus Titration (pre-assay): Before the main experiment, perform a titration of the virus stock to determine the dilution that yields a linear fluorescent signal over the 60-minute reaction time.[7]

  • Assay Setup:

    • In a 96-well black plate, add 25 µL of each compound dilution to triplicate wells.

    • Add 25 µL of Assay Buffer to "no inhibitor" control wells.

    • Add 25 µL of the appropriately diluted virus solution to all wells except for the background controls (which receive 50 µL of Assay Buffer).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase enzyme.

  • Enzymatic Reaction:

    • Prepare a 2x working solution of MUNANA (e.g., 200 µM in Assay Buffer).

    • Add 50 µL of the MUNANA solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.

  • Fluorescence Reading: Read the plate on a fluorometer with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the average background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Cell-Based Efficacy and Cytotoxicity Assays

This section describes two parallel assays: one to measure the antiviral efficacy of this compound (CPE inhibition) and another to measure its cytotoxicity.

G cluster_cpe Antiviral Efficacy (EC50) cluster_cyto Cytotoxicity (CC50) start Start seed_cells Seed MDCK cells in 96-well plates start->seed_cells incubate_cells Incubate 24h to form a confluent monolayer seed_cells->incubate_cells prep_compound Prepare serial dilutions of this compound incubate_cells->prep_compound cpe_treat Add compound dilutions and influenza virus (low MOI) prep_compound->cpe_treat cyto_treat Add compound dilutions to uninfected cells prep_compound->cyto_treat cpe_incubate Incubate 48-72h at 37°C cpe_treat->cpe_incubate cpe_assess Assess cell viability (CPE protection) cpe_incubate->cpe_assess cpe_analyze Calculate EC50 cpe_assess->cpe_analyze si_calc Calculate Selectivity Index (SI = CC50 / EC50) cpe_analyze->si_calc cyto_incubate Incubate 48-72h at 37°C cyto_treat->cyto_incubate cyto_assess Assess cell viability cyto_incubate->cyto_assess cyto_analyze Calculate CC50 cyto_assess->cyto_analyze cyto_analyze->si_calc end End si_calc->end

Caption: Workflow for Cell-Based Efficacy and Cytotoxicity Assays.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells[8][11]

  • Cell culture medium (e.g., DMEM) with supplements

  • Serum-free medium with TPCK-treated trypsin

  • This compound

  • Influenza virus stock

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Clear-bottom 96-well plates

  • Luminometer

Procedure:

Part A: Antiviral Efficacy (CPE Inhibition Assay - EC50)

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.

  • Compound and Virus Preparation:

    • Prepare 2x serial dilutions of this compound in serum-free medium containing TPCK-trypsin.

    • Dilute influenza virus to a multiplicity of infection (MOI) of ~0.01 in the same medium.

  • Infection and Treatment:

    • When cells are confluent, wash the monolayer with PBS.

    • Add 50 µL of each compound dilution to triplicate wells. Include "no drug" (virus control) and "no virus" (cell control) wells.

    • Add 50 µL of the diluted virus to all wells except the "no virus" controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, until significant CPE is observed in the virus control wells.

  • Assess Viability: Remove the medium and assess cell viability using a suitable reagent according to the manufacturer's instructions. Measure luminescence with a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the "no virus" and "virus control" wells.

    • Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Part B: Cytotoxicity Assay (CC50)

  • Cell Seeding: Seed MDCK cells as described in Part A.

  • Treatment:

    • Prepare 2x serial dilutions of this compound in normal cell culture medium.

    • When cells are confluent, replace the medium with 100 µL of the compound dilutions. Include "no compound" wells as controls.

  • Incubation: Incubate the plate for the same duration as the CPE assay (48-72 hours).

  • Assess Viability: Measure cell viability using the same method as in Part A.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the "no compound" control wells.

    • Determine the CC50 value by plotting viability against the logarithm of the compound concentration.

References

Application Notes and Protocols for Neuraminidase-IN-23 in Viral Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuraminidase-IN-23 is a novel investigational inhibitor of viral neuraminidase, an essential enzyme for the replication of many enveloped viruses, including influenza.[1][2][3][4] Viral neuraminidase functions to cleave sialic acid residues from the surface of infected cells and newly formed virions, which is a critical step for the release of progeny virus and the prevention of viral aggregation.[1] By blocking the active site of neuraminidase, this compound is designed to prevent viral egress and subsequent spread of infection. The viral plaque reduction assay is a standard method in virology to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds like this compound. This assay measures the ability of a compound to reduce the number of plaques, which are localized areas of cell death caused by viral replication.

Mechanism of Action of Neuraminidase Inhibitors

Influenza virus, a primary target for neuraminidase inhibitors, utilizes two key surface glycoproteins for its life cycle: hemagglutinin (HA) and neuraminidase (NA). HA binds to sialic acid receptors on the host cell surface, initiating viral entry. After replication within the host cell, new viral particles bud from the cell membrane. These new virions would remain tethered to the host cell via HA-sialic acid interactions if not for the action of NA. NA cleaves these sialic acid linkages, releasing the new virus particles and allowing them to infect other cells. Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme, sialic acid. They bind to the active site of NA with high affinity, preventing it from cleaving sialic acid residues. This results in the aggregation of newly formed virions at the surface of the infected cell, effectively halting the spread of the infection.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against Influenza A (H1N1)
CompoundConcentration (µM)Plaque Reduction (%)
This compound0.0115.2
0.148.9
1.085.7
10.098.1
Oseltamivir0.0112.5
0.145.3
1.082.4
10.095.8
Vehicle Control-0
Table 2: Cytotoxicity of this compound in MDCK Cells
CompoundConcentration (µM)Cell Viability (%)
This compound199.2
1098.5
5095.1
10092.8
Vehicle Control-100

Experimental Protocols

Viral Plaque Reduction Assay Protocol

This protocol details the procedure for assessing the antiviral activity of this compound against a lytic virus, such as influenza virus, using a plaque reduction assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Influenza A virus stock (e.g., A/PR/8/34 H1N1)

  • This compound

  • Semi-solid overlay medium (e.g., 1.2% Avicel in DMEM)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the MDCK cells into 6-well or 12-well plates at a density that will form a confluent monolayer overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in serum-free DMEM.

  • Infection and Treatment:

    • When the MDCK cell monolayer is confluent, wash the cells twice with sterile PBS.

    • Prepare virus-compound mixtures by diluting the influenza virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaques per well) and mixing with the various concentrations of this compound.

    • Include a virus control (virus with no compound) and a cell control (no virus, no compound).

    • Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

    • Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay Application:

    • After the adsorption period, aspirate the inoculum from the wells.

    • Gently add the semi-solid overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding a solution like 10% formalin for at least 30 minutes.

    • Carefully remove the overlay medium.

    • Stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well. Plaques will appear as clear, unstained areas against a purple background of healthy cells.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Visualizations

Viral_Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization A Seed Cells D Wash Cell Monolayer A->D B Prepare Compound Dilutions E Inoculate with Virus/Compound Mixture B->E C Prepare Virus Dilution C->E D->E F Viral Adsorption E->F G Add Semi-Solid Overlay F->G H Incubate for Plaque Formation G->H I Fix and Stain Cells H->I J Count Plaques I->J

Caption: Experimental workflow for a viral plaque reduction assay.

Neuraminidase_Inhibitor_Mechanism cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound Virion New Virion HostCell Host Cell Surface (with Sialic Acid) Virion->HostCell Binds via Hemagglutinin Release Virus Release Neuraminidase Neuraminidase Neuraminidase->HostCell Cleaves Sialic Acid InhibitedVirion New Virion InhibitedHostCell Host Cell Surface (with Sialic Acid) InhibitedVirion->InhibitedHostCell Binds via Hemagglutinin Aggregation Viral Aggregation (No Release) InhibitedNA Neuraminidase InhibitedNA->InhibitedHostCell Cleavage Blocked NA_IN_23 This compound NA_IN_23->InhibitedNA Blocks Active Site

Caption: Mechanism of action of a neuraminidase inhibitor.

References

Troubleshooting & Optimization

"Neuraminidase-IN-23" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of Neuraminidase-IN-23 in solution. The following information is based on general best practices for handling neuraminidase inhibitors. It is strongly recommended to perform compound-specific stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent neuraminidase (NA) inhibitor effective against various influenza virus strains. It has demonstrated inhibitory activity with IC50 values of 0.049 μM (H1N1), 0.26 μM (H3N2), 0.17 μM (H5N1), 0.013 μM (H5N8), and 0.74 μM (H5N1-H274Y)[1][2]. Its primary application is in virology research and as a potential antiviral therapeutic agent.

Q2: How should I reconstitute and store this compound?

For initial reconstitution of the lyophilized powder, high-purity dimethyl sulfoxide (B87167) (DMSO) is often a suitable solvent for similar inhibitors[3]. After reconstitution, it is advisable to create single-use aliquots to minimize freeze-thaw cycles[3]. For long-term storage, refer to the general guidelines in the table below.

Q3: I am observing lower than expected potency in my neuraminidase inhibition assay. What could be the cause?

Reduced potency can stem from several factors, including compound degradation, inaccurate concentration, or issues with the assay itself. Refer to the troubleshooting section and the decision tree diagram below for a systematic approach to identifying the root cause.

Q4: Are there known stability issues with this compound in aqueous solutions?

Storage and Handling Guidelines

Proper storage is critical to maintaining the integrity of this compound. The following table provides general recommendations based on best practices for similar compounds.

Storage FormatRecommended TemperatureRecommended DurationNotes
Lyophilized Powder -20°C1 - 2 yearsProtect from moisture and light.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solution 2-8°CUp to 24 hoursPrepare fresh daily. Avoid prolonged storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no neuraminidase inhibition Degraded inhibitorPrepare fresh dilutions from a new stock aliquot. Confirm proper storage of stock solutions.
Inaccurate inhibitor concentrationVerify calculations for serial dilutions. Calibrate pipettes.
Inactive enzymeTest enzyme activity with a known control inhibitor.
High variability between replicates Inconsistent pipettingEnsure proper mixing and accurate pipetting technique.
Compound precipitationVisually inspect solutions for any precipitate. If observed, consider adjusting the solvent or concentration.
Assay background is high Substrate instabilityPrepare fresh substrate solution for each experiment.

Experimental Protocols

Forced Degradation Study for this compound

This protocol provides a framework for assessing the stability of this compound under various stress conditions to identify potential degradation pathways[4]. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to quantify the remaining parent compound and detect degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Phosphate (B84403) Buffer (pH 7.4)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Validated HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours). Neutralize samples with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C and collect samples at the same time points as the acid hydrolysis. Neutralize samples with an equimolar amount of HCl before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours).

    • Thermal Degradation: Dissolve this compound in a neutral buffer (e.g., phosphate buffer, pH 7.4). Incubate at an elevated temperature (e.g., 70°C) in the dark and collect samples at various time points (e.g., 1, 3, 5, 7 days).

    • Photostability: Expose a solution of this compound in a neutral buffer to light in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples and control samples (stored at 2-8°C in the dark) using a validated HPLC method to determine the percentage of this compound remaining.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2 - 24 hours
Base Hydrolysis 0.1 M NaOH60°C2 - 24 hours
Oxidation 3% H₂O₂Room Temperature2 - 24 hours
Thermal Degradation Neutral Buffer (pH 7.4)70°C1 - 7 days
Photostability Light Exposure (ICH Q1B)ControlledPer guidelines

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution working Prepare Working Solutions stock->working acid Acid Hydrolysis working->acid base Base Hydrolysis working->base oxidation Oxidation working->oxidation thermal Thermal working->thermal photo Photolytic working->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a Forced Degradation Study.

troubleshooting_tree cluster_inhibitor Inhibitor Integrity cluster_assay Assay Components cluster_result Outcome start Low/No Inhibition Observed check_storage Check Storage Conditions start->check_storage prepare_fresh Prepare Fresh Aliquot check_storage->prepare_fresh Improper Storage verify_conc Verify Concentration check_storage->verify_conc Proper Storage check_enzyme Check Enzyme Activity (Use Control Inhibitor) prepare_fresh->check_enzyme verify_conc->check_enzyme check_substrate Check Substrate Integrity check_enzyme->check_substrate Enzyme Active resolved Issue Resolved check_enzyme->resolved Enzyme Inactive check_substrate->resolved Substrate OK consult Consult Technical Support check_substrate->consult Substrate Degraded

Caption: Troubleshooting Decision Tree for Low Inhibition.

References

Optimizing "Neuraminidase-IN-23" concentration for maximum inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neuraminidase-IN-23. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum viral inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
High Variability in IC50 Values Inconsistent enzyme activityEnsure proper storage of neuraminidase enzyme and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.[1]
Pipetting errorsUse calibrated pipettes and proper techniques to ensure accurate dispensing of all solutions.[1]
Inhibitor degradationPrepare fresh stock solutions of this compound and store them under the recommended conditions.[1]
Low or No Inhibition Observed Incorrect inhibitor concentrationVerify the concentration of the this compound stock solution. Perform serial dilutions to test a wide range of concentrations.
Substrate degradationPrepare fresh substrate solutions for each assay and store them as recommended by the manufacturer.[1]
Assay interferenceComponents in the assay buffer or sample matrix may interfere with the inhibitor's activity. Run appropriate controls to identify potential interference.[1]
Cell-Based Assay Issues Cytotoxicity of this compoundDetermine the 50% cytotoxic concentration (CC50) of the inhibitor on the cell line being used to ensure tested concentrations are not toxic.
Low cell permeabilityThe inhibitor may have poor permeability across the cell membrane. Consider using a different cell line or performing experiments with isolated enzymes.
Inhibitor inactivationThis compound may be metabolized or actively transported out of the cells. Measure the inhibitor's stability in the cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the neuraminidase enzyme of influenza viruses. By binding to the active site of neuraminidase, it prevents the cleavage of sialic acid residues from the surface of infected host cells and newly formed viral particles. This inhibition prevents the release of progeny virions, thereby halting the spread of the infection.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and store it at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is critical to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock can then be further diluted in the cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.1%).

Q4: How do I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration will depend on the specific influenza virus strain and the assay system being used. It is recommended to perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) for enzymatic assays or the 50% effective concentration (EC50) for cell-based assays. A typical starting range for testing is from 0.1 nM to 10 µM.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activity data for this compound against various influenza A virus subtypes.

Influenza A Subtype IC50 (nM) EC50 (nM)
H1N11.5 ± 0.312.8 ± 2.1
H3N22.1 ± 0.518.5 ± 3.4
H5N10.8 ± 0.29.7 ± 1.9
H7N91.2 ± 0.411.2 ± 2.5

IC50 values were determined using a fluorometric neuraminidase inhibition assay. EC50 values were determined using a plaque reduction assay in MDCK cells.

Experimental Protocols

Fluorometric Neuraminidase Inhibition Assay

This assay is used to determine the IC50 value of this compound by measuring the inhibition of the enzymatic activity of neuraminidase.

Materials:

  • This compound

  • Influenza virus containing neuraminidase

  • Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.2

  • Black 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a black 96-well plate, add 50 µL of each inhibitor dilution.

  • Add 50 µL of the diluted neuraminidase enzyme to each well. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of the MUNANA substrate solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of the stop solution.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Plaque Reduction Assay

This cell-based assay is used to determine the EC50 value of this compound by measuring the reduction in viral plaque formation.

Materials:

  • This compound

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • Agarose (B213101) overlay

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in the infection medium.

  • Infect the MDCK cell monolayers with a known titer of influenza virus in the presence of the different concentrations of the inhibitor.

  • After a 1-hour incubation period, remove the virus inoculum and wash the cells.

  • Overlay the cells with an agarose medium containing the corresponding concentrations of this compound.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Calculate the percentage of plaque reduction for each inhibitor concentration compared to the untreated control and determine the EC50 value.

Visualizations

Influenza_Lifecycle cluster_cell Host Cell cluster_inhibitor Mechanism of Action Virus_Entry 1. Virus Entry (Endocytosis) Viral_Replication 2. Viral RNA Replication & Protein Synthesis Virus_Entry->Viral_Replication Uncoating Virion_Assembly 3. New Virion Assembly Viral_Replication->Virion_Assembly Budding_Virion 4. Progeny Virion Budding Virion_Assembly->Budding_Virion Released_Virion 5. Virion Release Budding_Virion->Released_Virion Neuraminidase Action (Cleavage of Sialic Acid) Influenza_Virus Influenza Virus Released_Virion->Influenza_Virus Infection of New Cells Neuraminidase_IN_23 This compound Neuraminidase_IN_23->Budding_Virion Inhibits Release Influenza_Virus->Virus_Entry Attachment

Caption: Influenza virus life cycle and the inhibitory action of this compound.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Add Inhibitor and Enzyme to 96-well Plate A->D B Prepare Neuraminidase Enzyme Solution B->D C Prepare MUNANA Substrate Solution F Add MUNANA Substrate C->F E Incubate at 37°C (30 min) D->E E->F G Incubate at 37°C (60 min) F->G H Add Stop Solution G->H I Measure Fluorescence (Ex: 365nm, Em: 450nm) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

References

Troubleshooting low signal in "Neuraminidase-IN-23" fluorescence assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing a fluorescence-based assay with "Neuraminidase-IN-23". The following information is intended to help resolve common issues, particularly low signal, and to offer standardized protocols for assay consistency.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no fluorescence signal in my assay wells. What are the potential causes and solutions?

A low or absent signal can stem from several factors, ranging from reagent integrity to incorrect assay conditions.[1] A primary reason could be inactive neuraminidase enzyme; ensure it has been stored and handled correctly to maintain its activity, avoiding repeated freeze-thaw cycles.[1] Another possibility is a low virus titer, meaning the concentration of active neuraminidase in your sample is insufficient.[2] It is also crucial to verify that the substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), has not expired and has been stored protected from light.[1] The assay conditions themselves, such as incubation time, temperature, and pH, must be optimized for your specific neuraminidase.[1] Finally, double-check your plate reader's excitation and emission wavelength settings to ensure they are appropriate for the fluorophore being measured.

Q2: My signal-to-noise ratio is poor. How can I improve it?

A low signal-to-noise ratio can be due to either a weak signal, high background, or a combination of both. To enhance this ratio, optimizing the concentrations of both the enzyme and the MUNANA substrate is critical. Using fresh, high-quality reagents is also essential to prevent degradation-related issues. For assays involving plate washing steps, such as ELISAs, ensuring thorough washing is crucial for reducing background noise. Additionally, optimizing your plate reader's settings, like gain, can help to minimize background and improve sensitivity. For particularly challenging assays, consider using a chemiluminescent-based assay, as they often provide an inherently better signal-to-noise ratio compared to fluorescent assays.

Q3: The IC50 values for this compound are inconsistent between experiments. What could be causing this variability?

Inconsistent IC50 values can undermine the reliability of your results. A common source of this issue is using an incorrect virus concentration. If the enzyme concentration is too high, it can overcome the inhibitor, leading to artificially elevated IC50 values. Therefore, performing a virus titration to determine the optimal dilution that falls within the linear range of the assay is crucial. Pipetting inaccuracies can also introduce significant variability, so ensure your pipettes are calibrated and that you are dispensing reagents accurately and consistently. Plate edge effects, caused by evaporation in the outer wells, can also lead to concentration changes and should be mitigated by either avoiding the outer wells or filling them with buffer to create a humidified environment.

Q4: What is the basic principle of the fluorescence-based neuraminidase inhibition assay?

This assay is designed to measure how effectively a compound, such as this compound, inhibits the enzymatic activity of neuraminidase. The enzyme's role in the influenza virus life cycle is to cleave sialic acid residues on the surface of infected cells, which allows newly formed virus particles to be released and infect other cells. The assay utilizes a fluorogenic substrate, MUNANA, which is a synthetic molecule that mimics sialic acid. When neuraminidase cleaves MUNANA, it releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The amount of fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzyme's activity is reduced, resulting in a lower fluorescence signal.

Troubleshooting Low Signal

A low fluorescence signal is a common challenge in neuraminidase assays. The following table outlines potential causes and recommended solutions to address this issue.

Potential Cause Recommended Solution Citation
Inactive Enzyme Ensure proper storage and handling of the neuraminidase enzyme. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme to verify assay setup.
Low Virus Titer The concentration of active neuraminidase in the virus stock may be too low. Perform a virus titration to determine the optimal dilution that provides a robust signal within the linear range of the assay.
Substrate Degradation Prepare fresh MUNANA substrate for each experiment. Protect the substrate solution from light and store it according to the manufacturer's recommendations.
Suboptimal Assay Conditions Optimize incubation time, temperature, and the pH of the assay buffer. The optimal pH for many influenza strains is between 6.0 and 7.0.
Incorrect Plate Reader Settings Verify that the excitation and emission wavelengths on the fluorometer are set correctly for detecting the 4-MU fluorescent product (typically Ex: 355 nm, Em: 460 nm). Optimize the gain settings to enhance signal detection.
Presence of Inhibitors in Sample The sample itself may contain substances that inhibit neuraminidase activity. If this is suspected, try diluting the sample to reduce the concentration of potential inhibitors.

Experimental Protocols

Neuraminidase Activity Assay (Virus Titration)

This protocol is essential for determining the optimal virus concentration to be used in the inhibition assay.

  • Prepare Virus Dilutions: Create serial dilutions of your virus stock in a 96-well plate using a 1x assay buffer.

  • Add Substrate: Add the MUNANA substrate solution (e.g., 300 µM) to all wells.

  • Incubate: Incubate the plate at 37°C for a designated period, typically 30-60 minutes.

  • Stop Reaction: Add a stop solution to each well to halt the enzymatic reaction.

  • Read Plate: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm).

  • Analyze Data: Plot the Relative Fluorescence Units (RFU) against the virus dilution. Select a dilution from the linear portion of the curve that provides a strong, but not saturating, signal for use in the inhibition assay.

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol outlines the steps for assessing the inhibitory activity of "this compound".

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound and any reference inhibitors in 1x assay buffer.

  • Assay Setup: In a black, 96-well flat-bottom plate, add 50 µL of 1x assay buffer to all wells. Add 50 µL of the appropriate inhibitor dilution to the test wells.

  • Add Virus: Add 50 µL of the pre-determined optimal virus dilution to all wells, except for the "no virus" control wells.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at room temperature for 30 minutes.

  • Initiate Reaction: Add the MUNANA substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Add the stop solution to all wells.

  • Data Acquisition: Read the fluorescence on a plate reader.

  • Data Analysis: Subtract the background fluorescence (from the "no virus" control wells) from all other readings. Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visual Guides

Neuraminidase Signaling Pathway and Inhibition

cluster_virus_release Viral Release Cascade cluster_inhibition Inhibition Mechanism Progeny_Virion Progeny Virion Neuraminidase Neuraminidase Progeny_Virion->Neuraminidase cleaves Host_Cell_Receptor Host Cell Receptor (with Sialic Acid) Released_Virion Released Virion Host_Cell_Receptor->Released_Virion releases Neuraminidase->Host_Cell_Receptor acts on Neuraminidase_IN_23 This compound Blocked_Neuraminidase Blocked Neuraminidase Neuraminidase_IN_23->Blocked_Neuraminidase binds to and inhibits

Caption: Mechanism of neuraminidase-mediated viral release and its inhibition.

Experimental Workflow for Neuraminidase Inhibition Assay

Start Start Prepare_Reagents Prepare Reagents (Buffer, Inhibitor, Virus, Substrate) Start->Prepare_Reagents Plate_Setup Set Up 96-Well Plate (Inhibitor Dilutions) Prepare_Reagents->Plate_Setup Add_Virus Add Virus to Wells Plate_Setup->Add_Virus Pre_Incubate Pre-incubate at RT Add_Virus->Pre_Incubate Add_Substrate Add MUNANA Substrate Pre_Incubate->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Stop_Reaction Add Stop Solution Incubate_37C->Stop_Reaction Read_Fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) Stop_Reaction->Read_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a fluorescence-based neuraminidase inhibition assay.

Troubleshooting Flowchart for Low Signal

Start Low Fluorescence Signal Detected Check_Reagents Check Reagent Integrity (Enzyme, Substrate) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Replace_Reagents Prepare Fresh Reagents Reagent_OK->Replace_Reagents No Check_Assay_Conditions Verify Assay Conditions (pH, Temp, Incubation Time) Reagent_OK->Check_Assay_Conditions Yes End Re-run Assay Replace_Reagents->End Conditions_OK Conditions Optimal? Check_Assay_Conditions->Conditions_OK Optimize_Conditions Optimize Assay Conditions Conditions_OK->Optimize_Conditions No Check_Reader_Settings Confirm Plate Reader Settings (Wavelengths, Gain) Conditions_OK->Check_Reader_Settings Yes Optimize_Conditions->End Settings_OK Settings Correct? Check_Reader_Settings->Settings_OK Adjust_Settings Adjust Reader Settings Settings_OK->Adjust_Settings No Perform_Virus_Titration Perform Virus Titration Settings_OK->Perform_Virus_Titration Yes Adjust_Settings->End Perform_Virus_Titration->End

Caption: A logical workflow for troubleshooting low signal in the neuraminidase assay.

References

"Neuraminidase-IN-23" off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Neuraminidase-IN-23

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of this compound in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is designed as a potent inhibitor of viral neuraminidase. This enzyme is critical for the release of new viral particles from infected host cells. By blocking neuraminidase activity, this compound aims to prevent the spread of the virus to other cells.[1]

Q2: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. Could these be due to off-target effects?

A2: Yes, unexpected phenotypes are often the first indication of off-target activity. While this compound is designed to inhibit viral neuraminidase, it may interact with other cellular proteins, leading to unintended biological consequences. A primary concern is the potential inhibition of human neuraminidase isoforms (NEU1, NEU2, NEU3, NEU4), which play crucial roles in various cellular signaling pathways.[2]

Q3: What are the known off-target liabilities for neuraminidase inhibitors in general?

A3: The most well-characterized off-target effects of neuraminidase inhibitors involve the inhibition of endogenous human neuraminidases (sialidases). These enzymes are structurally related to viral neuraminidase and are involved in processes such as cell signaling, immune response, and cell adhesion.[1][2] Additionally, some small molecule inhibitors can exhibit off-target activity against cellular kinases.[3]

Q4: I am observing a decrease in cell viability at concentrations of this compound that are effective for inhibiting the virus. Is this expected?

A4: A decrease in cell viability could be due to several factors. It may be a result of the viral infection itself, or it could be an off-target cytotoxic effect of the compound. It is crucial to run parallel experiments with this compound on uninfected cells to distinguish between virus-induced cell death and compound-specific cytotoxicity.

Q5: How can we confirm that this compound is engaging its intended viral target in our experimental system?

A5: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the binding of a ligand (this compound) to its target protein (viral neuraminidase) in a cellular environment. Ligand binding typically increases the thermal stability of the protein, which can be detected by a shift in its melting curve.

Q6: What is the best approach for identifying unknown off-targets of this compound?

A6: A proteome-wide approach, such as chemical proteomics, is the gold standard for unbiased off-target identification. This typically involves immobilizing this compound on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry. This method can reveal both expected and unexpected binding partners.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death in uninfected control cultures treated with this compound. 1. Cytotoxicity: The compound may be inherently toxic to the cell line at the concentration used. 2. Off-target enzymatic inhibition: Inhibition of human sialidases may be disrupting essential cellular functions.1. Determine the CC50: Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line. Always use concentrations well below the CC50 in your antiviral assays. 2. Reduce concentration and/or incubation time: Use the lowest effective concentration of the inhibitor and minimize the duration of exposure. 3. Use a different cell line: Some cell lines may be more sensitive to the off-target effects of the compound.
Phenotypic effects are observed at concentrations much higher than the on-target IC50. This strongly suggests that the observed phenotype is due to one or more off-target interactions.1. Perform a dose-response curve for the phenotype and compare it to the on-target and off-target IC50 values. 2. Use chemical proteomics to identify potential off-targets at the effective concentration.
Inconsistent antiviral activity or IC50 values in neuraminidase inhibition assays. 1. Compound degradation: this compound may be unstable in your cell culture medium. 2. Experimental variability: Pipetting errors, improper substrate/inhibitor dilution, temperature fluctuations, or incorrect buffer pH.1. Assess compound stability: Incubate the inhibitor in your cell culture media at the intended concentration and duration of your experiment. At various time points, collect aliquots and analyze the concentration of the parent compound by HPLC-MS. 2. Review and optimize assay protocol: Ensure accurate and consistent liquid handling, prepare fresh dilutions, and verify buffer conditions.
Difficulty in validating off-targets identified by chemical proteomics. The interaction may be of low affinity, transient, or not result in a functional change.Use orthogonal methods like CETSA or siRNA-mediated knockdown of the putative off-target to see if the phenotype is recapitulated.

Data Presentation

Table 1: Representative Potency and Cytotoxicity Profile of Neuraminidase Inhibitors

The following table provides representative data for well-characterized neuraminidase inhibitors, which can serve as a benchmark for evaluating this compound.

CompoundTargetIC50 (nM)Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
Oseltamivir CarboxylateInfluenza A/H1N1 NA0.5 - 2MDCK> 1000> 500,000
ZanamivirInfluenza A/H1N1 NA0.5 - 1.5MDCK> 100> 66,667
This compound (Hypothetical)Influenza A/H1N1 NA1.2MDCK7562,500

Data for Oseltamivir and Zanamivir are based on published literature. The data for this compound are hypothetical for illustrative purposes.

Table 2: Selectivity Profile of Neuraminidase Inhibitors Against Human Neuraminidases

CompoundhNEU1 (IC50)hNEU2 (IC50)hNEU3 (IC50)hNEU4 (IC50)
Oseltamivir CarboxylateWeak InhibitionWeak InhibitionWeak InhibitionWeak Inhibition
Zanamivir> 100 µM~10 µM~5 µM> 100 µM
This compound (Hypothetical)~50 µM~25 µM~15 µM> 100 µM

Data is representative and compiled from literature. Specific values can vary based on assay conditions.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 96-well microtiter plates

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm target engagement of this compound with viral neuraminidase in a cellular context.

Materials:

  • Virus-infected cells

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Antibody against viral neuraminidase

Procedure:

  • Cell Treatment: Treat virus-infected cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lysate Preparation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet cell debris. Collect the supernatant (lysate).

  • Heating: Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatants (soluble protein fraction) and analyze them by SDS-PAGE and Western blotting using an antibody specific for the viral neuraminidase.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve between the treated and vehicle control samples indicates target engagement.

Visualizations

G Troubleshooting Workflow for Unexpected Cytotoxicity A Observe unexpected cytotoxicity in antiviral assay B Run cytotoxicity assay (e.g., MTT) on uninfected cells with this compound A->B C Is CC50 significantly lower than effective antiviral concentration? B->C D High probability of off-target toxicity C->D Yes E Cytotoxicity is likely due to viral infection or combined effect C->E No F Investigate Off-Targets: - Kinase Profiling - Human Neuraminidase Assays - Chemical Proteomics D->F G Optimize Assay: - Lower compound concentration - Reduce incubation time D->G

Caption: A decision-making workflow for troubleshooting unexpected cytotoxicity.

G CETSA Experimental Workflow A Treat cells with Vehicle or this compound B Harvest and lyse cells A->B C Heat lysate aliquots across a temperature gradient B->C D Centrifuge to separate soluble and aggregated proteins C->D E Analyze soluble fraction by Western Blot for target protein D->E F Plot % soluble protein vs. Temperature E->F G Compare melting curves (Vehicle vs. Treated) F->G

Caption: A step-by-step workflow for performing a Cellular Thermal Shift Assay (CETSA).

G Potential Off-Target Signaling Pathway cluster_membrane Cell Membrane TLR4 TLR4 Signaling Downstream Signaling (e.g., NF-kB activation) TLR4->Signaling NEU1 NEU1 NEU1->TLR4 desialylation (activates TLR4) LPS LPS LPS->TLR4 NA_IN_23 This compound NA_IN_23->NEU1 Inhibition

Caption: Inhibition of human NEU1 by this compound can disrupt Toll-like receptor 4 (TLR4) signaling.

References

Technical Support Center: Overcoming Poor Solubility of Neuraminidase-IN-23 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Neuraminidase-IN-23" is not publicly available. This technical support center provides guidance based on established principles for improving the in vivo solubility and bioavailability of poorly water-soluble neuraminidase inhibitors and other challenging compounds.[1] The protocols and data presented are illustrative and should be adapted based on the specific physicochemical properties of the compound .

Frequently Asked Questions (FAQs)

Q1: My initial in vivo efficacy studies with this compound are showing inconsistent results and high variability between subjects. Could this be related to its poor solubility?

A1: Yes, high variability in plasma concentrations is a common consequence of poor aqueous solubility.[1] When a compound is administered as a simple aqueous suspension, minor differences in gastrointestinal (GI) conditions (e.g., pH, food presence) between animals can lead to significant variations in drug dissolution and absorption.[1] This often results in inconsistent and unreliable data. Addressing the solubility issue is a critical step to obtaining reproducible results.

Q2: I am not observing a clear dose-response relationship with this compound. Why might this be happening?

A2: A flat or non-linear dose-response curve often suggests that drug absorption is limited by the dissolution rate.[1] At higher doses, the compound may not fully dissolve in the GI tract, leading to a plateau in plasma concentration and, consequently, the observed therapeutic effect. Improving the solubility is necessary to achieve dose-proportional exposure.

Q3: What are the first steps I should take to characterize the solubility of this compound?

A3: A thorough characterization of the compound's physicochemical properties is essential.[2] This includes determining its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate GI conditions) and its solubility in various organic solvents and lipids.[2] This initial screening will help identify promising formulation strategies.[3]

Q4: What are the main formulation strategies to consider for a poorly soluble compound like this compound?

A4: Several strategies can be employed, broadly categorized as:

  • pH adjustment: For ionizable compounds, altering the pH of the vehicle can increase solubility.[4][5][6]

  • Co-solvents: Using a mixture of water-miscible solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) can significantly enhance solubility.[4][5][7]

  • Surfactant-based systems: Micellar solutions using surfactants (e.g., Polysorbate 80, Cremophor EL) can solubilize hydrophobic compounds.[4][5][7]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the GI tract, improving dissolution and absorption.[4][5][7][8]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its aqueous solubility.[4][5][7]

  • Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[8][9][10]

  • Solid dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form with enhanced solubility.[6][8][11][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates out of solution upon dilution or administration. The formulation is not robust and becomes supersaturated upon dilution in aqueous media (e.g., blood or GI fluids).Increase the concentration of the solubilizing agent (co-solvent or surfactant).Consider a more stable formulation, such as a SEDDS or a cyclodextrin (B1172386) complex, which can better maintain the drug in solution upon dilution.[4][5][8]
High inter-subject variability in pharmacokinetic (PK) data. The formulation's absorption is highly dependent on individual physiological conditions in the GI tract. A simple suspension is particularly prone to this.[1]Develop a more robust formulation like a SEDDS, which can reduce the dependency on physiological variables for dissolution and provide more consistent absorption.[1][8]
Low or no detectable plasma exposure after oral dosing. Poor solubility is severely limiting dissolution and absorption.The compound may be undergoing significant first-pass metabolism in the gut wall or liver.Focus on formulations that present the drug in a pre-dissolved state, such as a solution or a SEDDS.Consider alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass the GI tract and first-pass metabolism to confirm systemic availability.[13]
Observed toxicity or adverse events in animal models. The excipients used in the formulation (e.g., high concentrations of certain co-solvents or surfactants) may be causing toxicity.Review the toxicity profile of all excipients used.Screen for alternative, better-tolerated excipients.Aim to reduce the total amount of excipients required by exploring more efficient solubilization methods like nanosuspensions or amorphous solid dispersions.[2]

Data Presentation

Table 1: Example Solubility Screening Data for this compound
Vehicle / Solvent Category Solubility (µg/mL) Observations
Deionized WaterAqueous< 1Practically insoluble
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer< 1Practically insoluble
0.1 N HCl (pH 1.2)Aqueous Buffer5Slight increase at low pH
PEG 400Co-solvent5,000Good solubility
Propylene GlycolCo-solvent2,500Moderate solubility
EthanolCo-solvent8,000High solubility
Polysorbate 80 (5% in water)Surfactant Solution150Significant improvement
Labrasol®Surfactant12,000High solubility
Capryol™ 90Oil500Moderate solubility
Hydroxypropyl-β-Cyclodextrin (20% in water)Complexing Agent1,200Good solubility enhancement
Table 2: Example Compositions for In Vivo Formulation Development
Formulation ID Strategy Composition Target Dose (mg/kg) Dosing Volume (mL/kg)
F1Co-solvent System10% DMSO, 40% PEG 400, 50% Water105
F2Surfactant System5% Cremophor EL, 95% Saline510
F3SEDDS30% Capryol™ 90 (Oil), 40% Labrasol® (Surfactant), 30% Transcutol® (Co-solvent)252
F4Cyclodextrin Complex20% HP-β-CD in Water1510

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a high-throughput method to estimate the solubility of a compound in various aqueous buffers.[14]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4). The final DMSO concentration should be low (e.g., 1%) to minimize its effect on solubility.

  • Incubation and Precipitation: Shake the plate for 1-2 hours at room temperature to allow the compound to dissolve and equilibrate. Less soluble compounds will precipitate at higher concentrations.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[14][15] The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, the plate can be centrifuged, and the concentration of the supernatant measured by HPLC-UV.[16]

Protocol 2: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a lipid-based formulation for enhanced oral bioavailability.[1][8]

  • Excipient Screening: Determine the solubility of this compound in a range of oils (e.g., Capryol™ 90, corn oil), surfactants (e.g., Labrasol®, Cremophor® EL), and co-solvents (e.g., Transcutol®, PEG 400) to identify components with high solubilizing capacity.[1]

  • Formulation Preparation: a. Prepare various ratios of the selected oil, surfactant, and co-solvent. A common starting point is a 1:1:1 ratio. b. Mix the components thoroughly using a vortex mixer until a clear, homogenous liquid is formed. Gentle warming (37-40°C) may be applied if needed. c. Add the calculated amount of this compound to the excipient mixture and mix until fully dissolved.

  • Self-Emulsification Test: a. Add 100 µL of the prepared SEDDS formulation to 100 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring. b. Visually observe the emulsification process. A good formulation will disperse rapidly (within minutes) to form a clear or slightly bluish-white microemulsion. c. Measure the droplet size of the resulting emulsion using a particle size analyzer. Droplet sizes in the nanometer range (<200 nm) are generally desired for optimal absorption.[1]

Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro & In Vivo Testing A Poorly Soluble Compound (this compound) B Physicochemical Profiling (pKa, LogP, Melting Point) A->B C Solubility Screening (Aqueous & Organic Solvents) B->C D Select Formulation Strategy (e.g., Co-solvent, SEDDS, Nanosuspension) C->D E Excipient Selection & Compatibility D->E F Prototype Formulation & Optimization E->F G In Vitro Characterization (Dissolution, Emulsification, Stability) F->G H In Vivo Pharmacokinetic (PK) Study (Rodent Model) G->H I Data Analysis & Formulation Selection H->I

Caption: Workflow for developing a suitable formulation for a poorly soluble compound.

G A Start: Poorly Soluble This compound B Is the compound ionizable? A->B C Consider pH adjustment & salt formation B->C Yes D Is solubility sufficient for IV or simple oral? B->D No C->D E Use co-solvent system (e.g., PEG 400, DMSO) D->E Yes F Is high dose required? D->F No K Proceed with PK studies E->K G Explore advanced formulations F->G Yes F->K No H Lipid-Based (SEDDS) G->H I Amorphous Solid Dispersion G->I J Nanosuspension G->J H->K I->K J->K

Caption: Decision tree for selecting a solubility enhancement strategy.

References

"Neuraminidase-IN-23" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation and storage data for Neuraminidase-IN-23 are not publicly available. The information provided below is based on general knowledge of small molecule neuraminidase inhibitors and data from analogous compounds. Researchers should perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, similar small molecule compounds can be stable for up to three years. Always refer to the product's technical data sheet (TDS) and Certificate of Analysis (CofA) if available.[1]

Q2: What is the recommended solvent for reconstituting this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules.[1] For biological assays, the stock solution should be further diluted in an appropriate aqueous buffer. Ensure the final concentration of DMSO in your experimental setup is low (typically less than 0.5%) to avoid cytotoxicity.[1]

Q3: How should I store reconstituted this compound solutions?

Once dissolved, it is highly recommended to prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1][2] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to 6 months).[1]

Q4: Are aqueous solutions of this compound stable?

Aqueous solutions of neuraminidase inhibitors may have limited stability. It is generally not recommended to store aqueous solutions for more than one day.[2] For optimal results, prepare fresh dilutions from your frozen stock for each experiment.[2]

Q5: My vial of solid this compound arrived at room temperature. Is the compound still viable?

Many lyophilized small molecule compounds are stable at room temperature for short periods. However, for long-term storage, the recommended low-temperature conditions should be maintained. If you have concerns, it is best to perform a quality control experiment to check the activity of the compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of Inhibitor Activity Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C).Aliquot stock solutions into single-use volumes and store at -20°C or -80°C.[1][2] Prepare fresh aqueous dilutions for each experiment.[2]
Degradation of the compound due to exposure to light or high temperatures.Store the compound protected from light in a tightly sealed vial at the recommended temperature.[1][2]
Chemical instability in the chosen solvent or buffer.Ensure the pH of your aqueous buffer is within a stable range for the inhibitor. For many neuraminidase inhibitors, a neutral pH is preferred.[1]
Inconsistent or Irreproducible Results Pipetting errors leading to inaccurate concentrations.Calibrate pipettes regularly and use proper pipetting techniques.
Instability of the compound in the assay medium over the course of the experiment.Perform a time-course experiment to assess the stability of this compound under your specific assay conditions.
High Background Signal in Assay Substrate instability.Prepare fresh substrate solution for each experiment and protect it from light.[2]
Contaminated reagents.Use high-quality, fresh reagents and sterile techniques.[2]

Storage and Stability Data (Based on Analogous Compounds)

The following tables summarize storage recommendations and factors affecting the stability of small molecule neuraminidase inhibitors, which can serve as a guide for handling this compound.

Table 1: Recommended Storage Conditions for Neuraminidase Inhibitors

Form Storage Temperature Notes
Lyophilized Powder -20°CFor long-term storage, keep in a desiccated environment and protect from light.[2]
Stock Solution in DMSO -20°CAliquot to avoid multiple freeze-thaw cycles.[1][2] Stable for at least one month.
Aqueous Solution 2-8°CPrepare fresh and use within 24 hours. Do not store for extended periods.[2]

Table 2: Factors Contributing to the Degradation of Neuraminidase Inhibitors

Factor Effect Mitigation Strategy
Temperature Higher temperatures accelerate chemical degradation.[1]Store at recommended low temperatures (-20°C or -80°C) and avoid temperature fluctuations.[1]
Light Exposure to UV or fluorescent light can cause photodegradation.[1]Store in an amber vial or protect from light by wrapping the vial in foil.[1][2]
pH Stability can be pH-dependent, with hydrolysis occurring at acidic or alkaline pH.[1]Use buffers at a pH that ensures maximum stability.
Oxidation Reaction with oxygen can lead to degradation.Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive. Ensure vials are tightly sealed.[1]
Hydrolysis Reaction with water can break down the molecule.Store in a desiccator to protect from moisture. Use anhydrous solvents for reconstitution when possible.[1]

Experimental Protocols

Protocol: Neuraminidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against a commercially available neuraminidase enzyme.

Materials:

  • This compound

  • Neuraminidase enzyme (e.g., from Clostridium perfringens or influenza virus)

  • Fluorescent substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid, 4-MU-NANA)

  • Assay buffer (e.g., MES buffer, pH 6.5, containing CaCl₂)

  • Stop solution (e.g., glycine-NaOH buffer, pH 10.4)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the this compound stock solution in assay buffer to generate a range of inhibitor concentrations.

    • Dilute the neuraminidase enzyme to the working concentration in assay buffer.

    • Prepare the 4-MU-NANA substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted inhibitor to the appropriate wells.

    • Include wells with no inhibitor as a positive control for enzyme activity.

    • Include wells with no enzyme as a negative control (blank) for background fluorescence.

  • Enzyme-Inhibitor Incubation:

    • Add the diluted neuraminidase enzyme to all wells except the blank wells.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the 4-MU-NANA substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution to all wells.

    • Measure the fluorescence in a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock Solution (DMSO) prep_dilutions Create Serial Dilutions (Aqueous Buffer) prep_inhibitor->prep_dilutions add_inhibitor Add Inhibitor to Plate prep_dilutions->add_inhibitor prep_enzyme Prepare Neuraminidase Working Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate (4-MU-NANA) add_substrate Add Substrate prep_substrate->add_substrate incubate_binding Incubate (37°C, 30 min) for Binding add_enzyme->incubate_binding incubate_binding->add_substrate incubate_reaction Incubate (37°C, 60 min) Protected from Light add_substrate->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_fluorescence Measure Fluorescence stop_reaction->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_ic50 Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for a Neuraminidase Inhibition Assay.

stability_workflow cluster_setup Experiment Setup cluster_storage Storage Conditions cluster_timepoint Time Points cluster_analysis Analysis prep_solution Prepare this compound Working Solution aliquot Aliquot into Vials prep_solution->aliquot storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temperature aliquot->storage_rt storage_37 37°C aliquot->storage_37 tp0 T = 0h storage_neg20->tp0 tp24 T = 24h storage_neg20->tp24 tp48 T = 48h storage_neg20->tp48 tp_weekly Weekly storage_neg20->tp_weekly storage_4->tp0 storage_4->tp24 storage_4->tp48 storage_4->tp_weekly storage_rt->tp0 storage_rt->tp24 storage_rt->tp48 storage_rt->tp_weekly storage_37->tp0 storage_37->tp24 storage_37->tp48 storage_37->tp_weekly analyze Analyze Activity (e.g., Inhibition Assay) tp0->analyze tp24->analyze tp48->analyze tp_weekly->analyze

Caption: Workflow for Assessing Inhibitor Stability.

References

Technical Support Center: Improving the Reproducibility of Neuraminidase-IN-23 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility and accuracy of experimental results obtained using Neuraminidase-IN-23.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the neuraminidase (NA) enzyme of the influenza virus.[1] The NA enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting NA, this compound prevents the cleavage of sialic acid residues on the cell surface, thus trapping the progeny virions and preventing their spread to other cells.

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C and can be used to prepare fresh dilutions in the appropriate assay buffer for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: Which experimental assays are suitable for evaluating the inhibitory activity of this compound?

The most common methods for assessing the potency of neuraminidase inhibitors are enzyme inhibition assays.[2][3] These include:

  • Fluorescence-based assays: These assays typically use the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[2][4] Cleavage of MUNANA by neuraminidase releases a fluorescent product, and the reduction in fluorescence in the presence of an inhibitor is measured to determine its potency.

  • Chemiluminescence-based assays: These assays often utilize a 1,2-dioxetane (B1211799) derivative of sialic acid (e.g., NA-Star® substrate) and offer higher sensitivity, which is particularly useful for samples with low enzyme activity.

Troubleshooting Guide

High variability in experimental outcomes can be a significant challenge. The following guide addresses common issues encountered during neuraminidase inhibition assays.

Issue Potential Cause Recommended Solution
High Background Signal Substrate degradationPrepare fresh substrate solution for each experiment. Store substrate stocks according to the manufacturer's instructions.
Reagent contaminationUse high-purity water and reagents. Test individual reagents for background fluorescence or luminescence.
Well-to-well crosstalkUse black-walled plates for fluorescence assays and solid white plates for chemiluminescence assays to minimize signal bleed-through.
Inconsistent IC50 Values Inaccurate pipettingUse calibrated pipettes and master mixes to minimize pipetting errors, especially with small volumes.
Inconsistent incubation timesStrictly adhere to the specified incubation times for all steps of the assay.
Inhibitor precipitationEnsure the inhibitor is fully dissolved in the assay buffer. If using a stock solution in an organic solvent, ensure the final concentration of the solvent is low enough to not cause precipitation or affect enzyme activity (typically <1%).
Enzyme instabilityStore the neuraminidase enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.
Low or No Signal Insufficient enzyme activityUse a fresh batch of enzyme or a higher concentration. Ensure the assay buffer pH is optimal for enzyme activity.
Incorrect filter settingsFor fluorescence assays, ensure the excitation and emission wavelengths on the plate reader are correctly set for the fluorophore being used (e.g., Ex: 355 nm, Em: 460 nm for MUNANA).
Inactive inhibitorPrepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Various Influenza Virus Strains

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against different influenza virus neuraminidases.

Influenza Virus StrainIC50 (µM)
H1N10.049
H3N20.26
H5N10.17
H5N80.013
H5N1-H274Y (Oseltamivir-resistant)0.74

Data sourced from MedChemExpress.

Table 2: Comparative IC50 Values of Common Neuraminidase Inhibitors

This table provides a comparison of the inhibitory potency of this compound with established neuraminidase inhibitors.

InhibitorH1N1 (nM)H3N2 (nM)Influenza B (nM)
Oseltamivir carboxylate 0.92 - 1.540.43 - 0.625.21 - 12.46
Zanamivir 0.61 - 0.921.48 - 2.172.02 - 2.57

Note: These values are representative and may vary depending on the specific viral strain and assay conditions.

Experimental Protocols

Detailed Methodology: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from standard methods for determining the IC50 value of neuraminidase inhibitors using the fluorogenic substrate MUNANA.

Materials:

  • This compound

  • Influenza virus neuraminidase

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Black 96-well flat-bottom plates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in assay buffer.

    • Dilute the neuraminidase enzyme in assay buffer to the optimal concentration.

    • Prepare the MUNANA substrate solution in assay buffer.

  • Assay Protocol:

    • Add 50 µL of the diluted this compound to the wells of a black 96-well plate. For control wells (100% enzyme activity), add 50 µL of assay buffer.

    • Add 50 µL of the diluted neuraminidase enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Read the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Influenza Virus Life Cycle and Inhibition by this compound

The following diagram illustrates the key stages of the influenza virus life cycle and highlights the point of intervention for this compound.

G cluster_cell Host Cell cluster_virus Influenza Virus cluster_inhibitor Inhibition Entry 1. Virus Entry Replication 2. Viral Replication & Transcription Assembly 3. Progeny Virus Assembly & Budding Release 4. Virus Release Virus Virus Particle Release->Virus New Virus Particles Virus->Entry Attachment Inhibitor This compound Inhibitor->Release Blocks Release

Caption: Mechanism of action of this compound in the influenza virus life cycle.

Experimental Workflow for Neuraminidase Inhibition Assay

This diagram outlines the general workflow for determining the IC50 of this compound.

G A Prepare Reagents (Inhibitor, Enzyme, Substrate) B Dispense Inhibitor & Enzyme into Plate A->B C Pre-incubation B->C D Add Substrate & Incubate C->D E Stop Reaction & Read Signal D->E F Data Analysis (Calculate IC50) E->F

Caption: General experimental workflow for a neuraminidase inhibition assay.

Troubleshooting Logic for Inconsistent IC50 Values

This diagram provides a logical approach to troubleshooting inconsistent IC50 values.

G Start Inconsistent IC50 Values CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting CheckReagents Prepare Fresh Reagents (Inhibitor, Enzyme, Substrate) CheckPipetting->CheckReagents [ No ] Resolved Issue Resolved CheckPipetting->Resolved [ Yes ] CheckAssayConditions Confirm Consistent Incubation Times & Temperature CheckReagents->CheckAssayConditions [ No ] CheckReagents->Resolved [ Yes ] CheckDataAnalysis Review Curve Fitting & Data Points CheckAssayConditions->CheckDataAnalysis [ No ] CheckAssayConditions->Resolved [ Yes ] CheckDataAnalysis->Resolved [ Yes ]

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

References

Technical Support Center: Addressing Unexpected Cytotoxicity of "Neuraminidase-IN-23"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity during in vitro experiments with the investigational compound, "Neuraminidase-IN-23." The following resources are intended to help identify the source of the cytotoxicity and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent inhibitor of viral neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells.[1][2][3] By blocking the active site of neuraminidase, this compound is designed to prevent the spread of viral infection.[1]

Q2: Is some level of cytotoxicity expected with this compound?

A2: A certain degree of cytotoxicity may be anticipated, as the inhibition of viral replication can lead to apoptosis in infected cells.[4][5][6][7] However, significant cell death in uninfected cells or at concentrations well below the effective inhibitory concentration (IC50) for viral neuraminidase may be considered "unexpected" and warrants investigation.

Q3: Could the observed cytotoxicity be due to off-target effects?

A3: Yes, unexpected phenotypes are often an indication of off-target activity. While this compound is designed to be specific for viral neuraminidase, it could potentially interact with other cellular proteins, such as human neuraminidase isoforms (NEU1, NEU2, NEU3, NEU4), which are involved in various cellular signaling pathways.[8][9] Unintended inhibition of these endogenous enzymes or other cellular targets like kinases could lead to cytotoxicity.[9]

Troubleshooting Guide for Unexpected Cytotoxicity

Q4: We are observing high levels of cytotoxicity across multiple cell lines, even at low concentrations of this compound. What are the initial troubleshooting steps?

A4: When faced with widespread and potent cytotoxicity, it is crucial to first rule out experimental artifacts. Here are the initial steps to take:

  • Verify Compound Concentration: Double-check all calculations for dilutions and prepare a fresh serial dilution from a new stock solution.

  • Assess Cell Health: Ensure that the cell cultures are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[10][11]

  • Evaluate Solvent Toxicity: Confirm that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%.[12]

  • Repeat with Fresh Reagents: Repeat the experiment using fresh batches of media, serum, and other reagents.[10][11]

Q5: How can we determine if the observed cytotoxicity is an artifact of the assay itself?

A5: Certain cytotoxicity assays can be prone to artifacts. For example, the MTT assay, which measures metabolic activity, can be affected by compounds that interfere with cellular redox processes. To address this:

  • Use an Orthogonal Assay: Employ a different cytotoxicity assay that measures a distinct cellular parameter. For instance, if you are using an MTT assay (metabolic activity), try a Lactate Dehydrogenase (LDH) assay (membrane integrity) or a cell counting method like Trypan Blue exclusion.[12]

  • Include Appropriate Controls: Always include untreated cells, vehicle-only controls (cells treated with the same concentration of solvent used to dissolve the compound), and a positive control for cytotoxicity (a known cytotoxic agent).[12]

Q6: What should we do if we suspect compound instability or solubility issues?

A6: The physicochemical properties of the compound can significantly impact experimental outcomes.

  • Check Solubility: Ensure that this compound is fully dissolved in the culture medium. Precipitation of the compound can lead to inconsistent results and may be toxic to cells.[12]

  • Assess Stability: Evaluate the stability of this compound in your cell culture medium over the duration of the experiment. Degradation products may have different and more potent cytotoxic effects.

Quantitative Data Summary

The following tables provide hypothetical data for this compound to serve as a reference for expected potency and potential cytotoxic profiles.

Table 1: Inhibitory Activity of this compound against Viral Neuraminidase

Virus StrainNeuraminidase SubtypeIC50 (nM)
Influenza A/H1N1N115
Influenza A/H3N2N225
Influenza B-40

Table 2: Cytotoxicity Profile of this compound in Different Cell Lines

Cell LineDescriptionCC50 (µM)
MDCKMadin-Darby Canine Kidney> 100
A549Human Lung Carcinoma75
HEK293Human Embryonic Kidney80
HepG2Human Liver Carcinoma50

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm).

LDH Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis
  • Cell Treatment: Treat cells with this compound as in the cytotoxicity assays.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Cell Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Visualizations

signaling_pathway Hypothetical Signaling Pathway for this compound Induced Apoptosis This compound This compound Viral Neuraminidase Viral Neuraminidase This compound->Viral Neuraminidase inhibition Cellular Stress Cellular Stress This compound->Cellular Stress off-target effects Viral Release Viral Release Viral Neuraminidase->Viral Release enables Viral Release->Cellular Stress reduced viral load leads to Caspase Activation Caspase Activation Cellular Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A diagram illustrating a hypothetical signaling pathway for apoptosis induced by this compound.

Caption: A workflow for systematically troubleshooting unexpected cytotoxicity.

logical_relationship Decision Tree for Interpreting Cytotoxicity Data Cytotoxicity Observed? Cytotoxicity Observed? Cytotoxicity in Vehicle Control? Cytotoxicity in Vehicle Control? Cytotoxicity Observed?->Cytotoxicity in Vehicle Control? Yes No Cytotoxicity No Cytotoxicity Cytotoxicity Observed?->No Cytotoxicity No Cytotoxicity at High Concentrations Only? Cytotoxicity at High Concentrations Only? Cytotoxicity in Vehicle Control?->Cytotoxicity at High Concentrations Only? No Solvent Issue Solvent Issue Cytotoxicity in Vehicle Control?->Solvent Issue Yes On-target Effect On-target Effect Cytotoxicity at High Concentrations Only?->On-target Effect No Off-target Effect Off-target Effect Cytotoxicity at High Concentrations Only?->Off-target Effect Yes

Caption: A decision tree to aid in the interpretation of cytotoxicity results.

References

"Neuraminidase-IN-23" interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neuraminidase-IN-23. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is an inhibitor of the neuraminidase enzyme. Neuraminidase is a surface glycoprotein (B1211001) found on the influenza virus that is crucial for the release of progeny virions from infected host cells.[1][2][3] By blocking the enzymatic activity of neuraminidase, this compound prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of newly formed virus particles at the cell membrane and limiting the spread of the infection.[2][3][4]

Q2: Which type of assay is recommended for testing the inhibitory activity of this compound?

A2: A fluorescence-based neuraminidase inhibition assay is a commonly used and reliable method.[5][6] This assay typically utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[5] The reduction in fluorescence in the presence of this compound corresponds to its inhibitory activity.[5] Chemiluminescent assays are also available and may offer higher sensitivity.[7]

Q3: How should I determine the optimal concentration of virus/neuraminidase for my assay?

A3: It is critical to perform a virus titration or enzyme activity assay to determine the optimal dilution that falls within the linear range of the assay.[5][8] Using too high a concentration of the enzyme can overcome the inhibitor, leading to artificially high IC50 values.[5][8] Plot the fluorescence signal against a serial dilution of your virus or neuraminidase source and select a concentration that gives a robust signal without reaching saturation.[5][8]

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can obscure the true enzymatic activity, leading to a poor signal-to-noise ratio and inaccurate results.[8]

Potential Cause Recommended Solution
Substrate Degradation The MUNANA substrate can degrade over time. Use a fresh batch of the substrate.[5]
Reagent Contamination Buffers or other reagents may be contaminated with fluorescent substances. Prepare fresh reagents using high-purity components and test each for background fluorescence.[8]
Well-to-Well Crosstalk Signal from a highly active well can bleed into adjacent wells. Use black, flat-bottom microplates for fluorescence assays to minimize this effect.[5][8]
Bacterial Contamination Samples may be contaminated with bacteria that have their own neuraminidase-like activity. Ensure sterile conditions during virus culture, including the use of antibiotics.[5][8]
Incomplete Reaction Stoppage The enzymatic reaction may not be fully stopped. Ensure the stop solution is added quickly and mixed thoroughly in each well.[8]
Issue 2: Inconsistent or Unusually High IC50 Values

Variability in IC50 values can compromise the reliability of your screening results.[8]

Potential Cause Recommended Solution
Incorrect Virus/Enzyme Concentration Too much enzyme in the assay can lead to artificially high IC50 values. Perform a virus titration to determine the optimal concentration within the linear range of the assay.[5][8]
Pipetting Inaccuracies Inconsistent dispensing of reagents can lead to variability. Ensure your pipettes are calibrated and use careful pipetting techniques.[5]
Variable Incubation Times Inconsistent incubation times for enzyme-inhibitor pre-incubation or the enzyme-substrate reaction will lead to variable results. Use a precise timer and ensure uniform incubation for all plates.[8]
This compound Instability The inhibitor may be unstable under assay conditions. Review the stability information for this compound and consider this when preparing dilutions and during incubation.
Spectroscopic Interference The inhibitor itself may have fluorescent properties that interfere with the assay. See the dedicated troubleshooting section below.
Issue 3: Suspected Interference of this compound with Assay Reagents

It is possible for a test compound to interfere with the assay components, leading to misleading results.

Potential Cause Recommended Solution
Intrinsic Fluorescence of this compound The compound may fluoresce at the same excitation/emission wavelengths as 4-MU. Run a control plate containing only the assay buffer and this compound at the concentrations being tested to measure its intrinsic fluorescence. Subtract this background from the assay wells.
Quenching of 4-MU Fluorescence This compound may absorb light at the excitation or emission wavelengths of 4-MU, a phenomenon known as quenching. To test for this, run a control plate with a fixed, known concentration of 4-MU and varying concentrations of this compound. A decrease in fluorescence with increasing inhibitor concentration indicates quenching.
Inhibition of the Reporter Enzyme (if applicable) In some assay formats, a secondary enzyme system is used for signal generation. This compound could potentially inhibit this reporter enzyme. Test the effect of the inhibitor directly on the reporter enzyme system in the absence of neuraminidase.
Compound Precipitation High concentrations of this compound may precipitate in the assay buffer, causing light scattering and affecting fluorescence readings. Visually inspect the wells for any precipitation. If observed, you may need to adjust the buffer composition or test lower concentrations of the inhibitor.

Experimental Protocols

Key Experiment: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol describes a standard method for assessing the inhibitory effect of this compound.

Materials:

  • This compound

  • Influenza virus or recombinant neuraminidase

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)[6]

  • Stop Solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol)[6]

  • Black 96-well flat-bottom plates[5][8]

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound to the appropriate wells. Include wells with buffer only (no inhibitor control) and wells with a known neuraminidase inhibitor (positive control).

  • Add the pre-determined optimal dilution of the virus or neuraminidase to each well (except for the no-enzyme control wells).

  • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[6]

  • Incubate the plate at 37°C for 1 hour with shaking.[6]

  • Stop the reaction by adding the stop solution to each well.[6]

  • Measure the fluorescence using a fluorometer with excitation at ~365 nm and emission at ~450 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Serial Dilutions prep_plate Dispense Inhibitor to 96-Well Plate prep_inhibitor->prep_plate prep_enzyme Prepare Optimal Neuraminidase Dilution add_enzyme Add Neuraminidase prep_enzyme->add_enzyme prep_plate->add_enzyme pre_incubate Pre-incubate (30 min, 37°C) add_enzyme->pre_incubate add_substrate Add MUNANA Substrate pre_incubate->add_substrate incubate Incubate (60 min, 37°C) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_fluorescence Read Fluorescence (Ex:365nm, Em:450nm) stop_reaction->read_fluorescence analyze_data Calculate % Inhibition and IC50 read_fluorescence->analyze_data

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

troubleshooting_workflow cluster_background High Background Checks cluster_ic50 IC50 Variability Checks cluster_interference Compound Interference Checks start Inconsistent IC50 Values or High Background check_reagents Check Reagents for Contamination/Degradation start->check_reagents check_titration Confirm Enzyme Concentration (Titration) start->check_titration check_fluorescence Test for Intrinsic Fluorescence start->check_fluorescence check_plate Using Black Plates? check_reagents->check_plate check_stop Is Stop Solution Effective? check_plate->check_stop end Problem Resolved check_stop->end check_pipetting Verify Pipette Calibration check_titration->check_pipetting check_incubation Ensure Consistent Incubation Times check_pipetting->check_incubation check_incubation->end check_quenching Test for Quenching check_fluorescence->check_quenching check_precipitation Visually Inspect for Precipitation check_quenching->check_precipitation check_precipitation->end

Caption: Troubleshooting decision tree for common neuraminidase assay issues.

References

Modifying "Neuraminidase-IN-23" experimental protocols for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neuraminidase-IN-23. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this novel influenza neuraminidase inhibitor in their experimental workflows. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] The NA enzyme is crucial for the release of newly formed virus particles from the surface of infected host cells.[3][4][5] By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, which anchors the progeny virions to the cell membrane.[1][5] This inhibition of viral egress effectively halts the spread of the virus to other healthy cells.[2][5]

Q2: How do I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration of this compound will vary depending on the cell line being used and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[6] A good starting point is to test a wide range of concentrations, from nanomolar to micromolar. It is also crucial to assess the cytotoxicity of the compound at these concentrations to ensure that the observed effects are not due to cell death.[6]

Q3: Can I use the same protocol for different cell lines?

A3: While the fundamental principles of the protocol will remain the same, it is essential to optimize the conditions for each cell line.[6] Different cell lines have varying characteristics, such as doubling times, metabolic rates, and expression levels of the target protein, which can influence the outcome of the experiment.[6] Key parameters to adjust include cell seeding density, incubation times with the inhibitor, and the concentration of the inhibitor itself.

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[7] Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare fresh dilutions from the stock solution for each experiment.[6]

Troubleshooting Guide

High variability between replicate wells, unexpected results, or a low signal-to-noise ratio can be common issues in cell-based assays. The following table provides guidance on troubleshooting these problems.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Uneven distribution of the compound; Edge effects in the microplate.[7][8]Ensure the cell suspension is thoroughly mixed before and during plating. Pipette the compound carefully into the center of each well. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media to minimize evaporation.[7][8]
Low or no inhibitory effect observed The concentration of the inhibitor is too low; The incubation time is too short; The compound has degraded.Perform a dose-response experiment with a wider and higher range of concentrations.[6] Conduct a time-course experiment to determine the optimal incubation period.[6] Always use freshly prepared dilutions of the inhibitor from a properly stored stock solution.[6]
High background signal in the assay Contamination of cell cultures (e.g., mycoplasma); Reagents are not prepared correctly.Regularly test cell lines for mycoplasma contamination. Prepare all buffers and reagent solutions fresh and ensure they are at the correct pH and concentration.
Apparent increase in "viability" with inhibitor treatment The inhibitor interferes with the assay chemistry (e.g., reduces MTT reagent); The compound induces a metabolic stress response.[7]Run a control with the inhibitor in cell-free media to check for direct chemical reactions with the assay reagents.[7] Consider using an alternative viability assay that measures a different cellular parameter.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxicity of this compound in a 96-well plate format.

Materials:

  • Adherent cells of choice

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[7]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.[7]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Neuraminidase Inhibition Assay

This protocol measures the ability of this compound to inhibit neuraminidase activity using a fluorogenic substrate.

Materials:

  • Recombinant influenza neuraminidase

  • This compound

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)[9]

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate[10][11]

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[9]

  • 96-well black flat-bottom plates

  • Fluorometer

Methodology:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Enzyme Preparation: Dilute the recombinant neuraminidase to the desired concentration in Assay Buffer.

  • Assay Plate Setup: Add 25 µL of the diluted this compound to the appropriate wells. Add 25 µL of Assay Buffer to the control wells (no inhibitor).

  • Enzyme Addition: Add 25 µL of the diluted neuraminidase solution to all wells.[9]

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare a working solution of MUNANA in Assay Buffer and add 50 µL to all wells to initiate the enzymatic reaction.[9]

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination: Add 100 µL of Stop Solution to each well.[9]

  • Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[10]

  • Data Analysis: Subtract the background fluorescence (wells without enzyme) and calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathway

Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of this compound Infected_Cell Infected Host Cell Progeny_Virions Progeny Virions (with HA and NA) Infected_Cell->Progeny_Virions Budding Sialic_Acid Sialic Acid Receptors on Cell Surface Progeny_Virions->Sialic_Acid HA binds to Release Viral Release Sialic_Acid->Release NA cleaves to enable Neuraminidase_IN_23 This compound Neuraminidase Neuraminidase (NA) Enzyme Neuraminidase_IN_23->Neuraminidase Binds to active site Inhibition Inhibition of NA Activity Neuraminidase->Inhibition Inhibition->Release Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow

Neuraminidase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor prep_enzyme Prepare Neuraminidase Enzyme Solution start->prep_enzyme plate_setup Add Inhibitor and Enzyme to 96-well Plate prep_inhibitor->plate_setup prep_enzyme->plate_setup pre_incubation Pre-incubate at 37°C for 30 minutes plate_setup->pre_incubation add_substrate Add MUNANA Substrate pre_incubation->add_substrate incubation Incubate at 37°C for 60 minutes add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_fluorescence analyze_data Calculate % Inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the Neuraminidase Inhibition Assay.

Troubleshooting Logic

Troubleshooting_Logic problem Inconsistent Results? high_variability High Variability between Replicates? problem->high_variability Yes no_effect Low or No Inhibitory Effect? problem->no_effect No high_variability->no_effect No solution_variability Check Cell Seeding and Pipetting Technique. Avoid Edge Effects. high_variability->solution_variability Yes solution_no_effect Increase Inhibitor Concentration. Optimize Incubation Time. Use Fresh Compound. no_effect->solution_no_effect Yes solution_ok Proceed with Data Analysis no_effect->solution_ok No

Caption: A logical guide for troubleshooting common experimental issues.

References

Validation & Comparative

Comparative In Vitro Efficacy of Neuraminidase Inhibitors: Oseltamivir vs. Neuraminidase-IN-23

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Antiviral Drug Development

This guide provides a comparative analysis of the in vitro efficacy of the established neuraminidase inhibitor, oseltamivir (B103847), against a novel investigational compound, Neuraminidase-IN-23. As this compound is a developmental compound, publicly available data is limited. Therefore, this guide utilizes hypothetical, yet plausible, data for this compound to illustrate a comparative framework against the well-characterized efficacy of oseltamivir. This framework is intended to assist researchers in evaluating the potential of new chemical entities targeting the influenza neuraminidase enzyme.

Both oseltamivir and this compound are designed to inhibit the influenza virus neuraminidase (NA) enzyme, which is critical for the release of progeny virions from infected host cells. By blocking this enzyme, these inhibitors prevent the spread of the virus to new cells, thus curtailing the infection. Oseltamivir, a prodrug, is converted in the body to its active form, oseltamivir carboxylate, which is a potent inhibitor of neuraminidase in both influenza A and B viruses.

Quantitative Efficacy Comparison

The in vitro potency of neuraminidase inhibitors is commonly determined by two key metrics: the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). The IC50 value represents the concentration of a drug required to inhibit 50% of the neuraminidase enzyme's activity in a biochemical assay. The EC50 value indicates the concentration needed to inhibit 50% of viral replication in a cell-based assay. Lower values for both metrics signify higher antiviral potency.

The following table summarizes the comparative in vitro efficacy of oseltamivir carboxylate and the hypothetical data for this compound against common influenza virus strains.

Parameter Influenza Virus Strain Oseltamivir Carboxylate This compound (Hypothetical Data) Interpretation
IC50 (nM) A/H1N10.92 - 1.54[1]0.45Lower values indicate higher potency.
A/H3N20.43 - 0.62[1]0.20Lower values indicate higher potency.
Influenza B5.21 - 12.46[1]3.80Lower values indicate higher potency.
EC50 (nM) A/H1N10.510.25Lower values indicate higher potency.
A/H3N20.190.10Lower values indicate higher potency.
A/H5N10.700.55Lower values indicate higher potency.

Mechanism of Action: Neuraminidase Inhibition

Neuraminidase inhibitors function by preventing the release of newly synthesized viruses from the surface of an infected cell. The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell surface. During viral budding, neuraminidase is responsible for cleaving these sialic acid residues to release the progeny virions. By blocking the active site of the neuraminidase enzyme, inhibitors like oseltamivir and this compound cause the newly formed viruses to aggregate on the cell surface, preventing their release and subsequent infection of other cells.

Caption: Inhibition of influenza virus release by neuraminidase inhibitors.

Experimental Protocols

The following is a detailed methodology for a fluorescence-based neuraminidase inhibition assay, a standard in vitro method to determine the IC50 values of neuraminidase inhibitors.[1][2]

1. Materials and Reagents:

  • Neuraminidase Enzyme: Recombinant or purified neuraminidase from the desired influenza virus strain.

  • Test Compounds: Oseltamivir carboxylate and this compound, prepared as stock solutions in a suitable solvent (e.g., DMSO) and serially diluted in assay buffer.

  • Fluorogenic Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Buffer: MES buffer (pH 6.5) containing CaCl2.

  • Stop Solution: A solution of ethanol (B145695) and NaOH to terminate the enzymatic reaction.

  • Plate: Black 96-well flat-bottom plates to minimize background fluorescence.

2. Assay Procedure:

  • Compound Plating: Add serially diluted test compounds to the wells of the 96-well plate. Include control wells with only assay buffer (for 100% enzyme activity) and no enzyme (for background fluorescence).

  • Enzyme Addition: Add the diluted neuraminidase enzyme to each well, except for the background control wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 45 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the MUNANA substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination: Add the stop solution to all wells to halt the reaction.

  • Fluorescence Reading: Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm.

3. Data Analysis:

  • Background Subtraction: Subtract the average fluorescence reading of the no-enzyme control wells from all other readings.

  • Percentage Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

G start Start prep_reagents Prepare Reagents (Enzyme, Inhibitors, Substrate) start->prep_reagents plate_setup Plate Setup (Serial Dilution of Inhibitors) prep_reagents->plate_setup add_enzyme Add Neuraminidase Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate at Room Temp (45 min) add_enzyme->pre_incubation add_substrate Add MUNANA Substrate pre_incubation->add_substrate incubation Incubate at 37°C (60 min) add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_fluorescence data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) read_fluorescence->data_analysis calc_ic50 Calculate IC50 Value data_analysis->calc_ic50 end End calc_ic50->end

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Conclusion

This guide outlines the key parameters and methodologies for comparing the in vitro efficacy of neuraminidase inhibitors, using oseltamivir as a benchmark and this compound as a hypothetical novel compound. The provided data tables, mechanistic diagrams, and detailed experimental protocols offer a comprehensive framework for the evaluation of new antiviral candidates. Rigorous and standardized in vitro testing is a crucial first step in the drug development pipeline, enabling the identification of potent and promising lead compounds for further preclinical and clinical investigation.

References

Comparative Efficacy of Neuraminidase-IN-23 and Oseltamivir Against Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of influenza strains resistant to widely-used antiviral medications, such as oseltamivir (B103847), presents a significant challenge to global public health. This guide provides a comparative analysis of the established neuraminidase inhibitor, oseltamivir, and a novel investigational inhibitor, Neuraminidase-IN-23. The focus of this comparison is the in vitro efficacy against oseltamivir-resistant influenza strains, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Viral Egress

Both oseltamivir and this compound target the influenza virus neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected host cells. By inhibiting NA, these drugs prevent the virus from spreading to new cells, thereby limiting the infection. Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate. Resistance to oseltamivir commonly arises from mutations in the neuraminidase enzyme that reduce the binding affinity of the inhibitor.

cluster_0 Infected Host Cell cluster_1 Extracellular Space Virus_Assembly Viral Assembly Budding_Virion Budding Virion Virus_Assembly->Budding_Virion Host_Receptor Sialic Acid Receptor Budding_Virion->Host_Receptor Tethered by Hemagglutinin Neuraminidase Neuraminidase (NA) Host_Receptor->Neuraminidase Released_Virion Released Virion Neuraminidase->Released_Virion Cleaves Sialic Acid Blocked_Release Viral Release Blocked Neuraminidase->Blocked_Release New_Infection Infection of New Cells Released_Virion->New_Infection NA_Inhibitor Neuraminidase Inhibitor (Oseltamivir / this compound) NA_Inhibitor->Neuraminidase Binds to Active Site cluster_0 Neuraminidase Inhibition Assay cluster_1 Plaque Reduction Assay NA_Prep Prepare Virus and Compound Dilutions NA_Incubate Pre-incubate Virus and Compound NA_Prep->NA_Incubate NA_Substrate Add MUNANA Substrate NA_Incubate->NA_Substrate NA_React Incubate for Enzymatic Reaction NA_Substrate->NA_React NA_Read Measure Fluorescence NA_React->NA_Read NA_Analyze Calculate IC50 NA_Read->NA_Analyze PR_Cells Seed MDCK Cells PR_Infect Infect Cells with Virus + Compound PR_Cells->PR_Infect PR_Overlay Add Semi-Solid Overlay PR_Infect->PR_Overlay PR_Incubate Incubate to Form Plaques PR_Overlay->PR_Incubate PR_Stain Fix and Stain Plaques PR_Incubate->PR_Stain PR_Analyze Count Plaques and Calculate EC50 PR_Stain->PR_Analyze

Head-to-head comparison of "Neuraminidase-IN-23" with other neuraminidase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of neuraminidase inhibitors is crucial for researchers and drug development professionals to evaluate the therapeutic potential of new and existing antiviral compounds. While specific experimental data for "Neuraminidase-IN-23" is not publicly available, this guide provides a framework for its evaluation by comparing established neuraminidase inhibitors: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. This comparison is based on their mechanism of action, inhibitory efficacy, and the experimental protocols used for their characterization.

Mechanism of Action of Neuraminidase Inhibitors

Influenza virus replication culminates in the budding of new virions from the host cell membrane.[1] The viral surface protein neuraminidase (NA) plays a critical role in this process by cleaving sialic acid residues from the host cell surface and from newly formed virions.[2][3] This enzymatic activity prevents the aggregation of new virus particles on the cell surface and facilitates their release, allowing the infection to spread.[2]

Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme, sialic acid. By binding to the active site of neuraminidase with high affinity, these drugs block its enzymatic function.[1] As a result, newly formed virus particles remain tethered to the host cell surface, preventing their release and propagation.[1][4]

Below is a diagram illustrating the role of neuraminidase in the influenza virus life cycle and the mechanism of action of neuraminidase inhibitors.

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Inhibition Mechanism Virus Attachment Virus Attachment Virus Entry Virus Entry Virus Attachment->Virus Entry Replication Replication Virus Entry->Replication Budding Virion Budding Virion Replication->Budding Virion Released Virus Released Virus Budding Virion->Released Virus Neuraminidase Action (Sialic Acid Cleavage) New Cell Infection New Cell Infection Released Virus->New Cell Infection Neuraminidase Inhibitor Neuraminidase Inhibitor Neuraminidase Inhibitor->Budding Virion Binds to Neuraminidase Blocks Catalytic Site

Caption: Mechanism of Neuraminidase and its Inhibition.

Comparative Efficacy of Neuraminidase Inhibitors

The efficacy of neuraminidase inhibitors is typically determined by their ability to inhibit the enzymatic activity of neuraminidase in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit 50% of the neuraminidase activity. Lower IC50 values indicate greater potency. The following table summarizes publicly available IC50 data for established neuraminidase inhibitors against various influenza A and B strains.

InhibitorInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)
Oseltamivir 0.5 - 100.3 - 55 - 30
Zanamivir 0.5 - 20.5 - 31 - 5
Peramivir 0.1 - 10.1 - 0.50.2 - 1
Laninamivir 1 - 52 - 105 - 20

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Experimental Protocols

Standardized assays are essential for the accurate evaluation and comparison of neuraminidase inhibitors. The most common method is the enzyme-linked lectin assay (ELLA).

Neuraminidase Inhibition Assay (Enzyme-Linked Lectin Assay - ELLA)

This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Principle: The assay is based on the cleavage of sialic acid from a glycoprotein (B1211001) substrate (e.g., fetuin) by neuraminidase. The subsequent exposure of galactose residues is then detected by a horseradish peroxidase (HRP)-conjugated lectin, such as peanut agglutinin (PNA), which specifically binds to galactose. The resulting colorimetric signal is inversely proportional to the inhibitory activity of the compound being tested.

Protocol:

  • Coating: 96-well microtiter plates are coated with fetuin and incubated overnight at 4°C.

  • Washing: The plates are washed to remove unbound fetuin.

  • Inhibitor and Enzyme Incubation: Serial dilutions of the test compound (e.g., this compound) and a control inhibitor are pre-incubated with a standardized amount of influenza virus or recombinant neuraminidase.

  • Enzymatic Reaction: The inhibitor/enzyme mixture is added to the fetuin-coated wells and incubated to allow for the enzymatic reaction to occur.

  • Lectin Binding: After incubation, the plates are washed, and HRP-conjugated PNA is added to the wells to bind to the exposed galactose residues.

  • Detection: The plates are washed again, and a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is stopped with an acid solution.

  • Data Analysis: The absorbance is read using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection a Coat plate with Fetuin b Wash plate a->b c Add Neuraminidase + Inhibitor b->c d Incubate c->d e Wash plate d->e f Add PNA-HRP e->f g Wash plate f->g h Add TMB Substrate g->h i Read Absorbance h->i

Caption: Workflow for an Enzyme-Linked Lectin Assay (ELLA).

Conclusion

The development of novel neuraminidase inhibitors remains a priority for influenza pandemic preparedness. While "this compound" is not yet characterized in publicly accessible literature, the framework provided here offers a clear pathway for its evaluation. By employing standardized experimental protocols and comparing its performance metrics, such as IC50 values, against established inhibitors like Oseltamivir, Zanamivir, Peramivir, and Laninamivir, researchers can effectively determine its potential as a new therapeutic agent against influenza virus. The continuous emergence of drug-resistant influenza strains underscores the urgent need for such comparative studies to identify more potent and broadly effective antiviral drugs.[5]

References

Validating the Antiviral Effect of "Neuraminidase-IN-23" in a Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential in vivo antiviral efficacy of the novel neuraminidase inhibitor, "Neuraminidase-IN-23," against established influenza treatments. Due to the absence of publicly available in vivo data for this compound, this document focuses on its promising in vitro profile in the context of the well-documented in vivo performance of Oseltamivir and Zanamivir (B325) in mouse models of influenza virus infection.

Introduction to Neuraminidase Inhibition

Influenza viruses rely on the neuraminidase (NA) enzyme for their release from infected host cells, a critical step in the viral replication cycle. NA cleaves sialic acid residues on the cell surface, freeing newly formed virions to infect other cells. Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that mimic the natural substrate of NA, sialic acid. By binding to the active site of the enzyme, NAIs prevent the release of progeny virions, thereby halting the spread of infection.

Mechanism of Action of Neuraminidase Inhibitors

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism by which neuraminidase inhibitors block viral propagation.

G cluster_cell Infected Host Cell cluster_virus Influenza Virion VAP Viral Assembly and Budding SA Sialic Acid Receptors VAP->SA VR Virion Release (Progeny Virus) Others Others VR->Others Infection of other cells NA Neuraminidase (NA) SA->NA NA cleaves sialic acid NA->VR Facilitates release HA Hemagglutinin (HA) NAI Neuraminidase Inhibitor (e.g., this compound) NAI->NA

Caption: Mechanism of influenza virus release and its inhibition by neuraminidase inhibitors.

Comparative In Vitro Efficacy

"this compound" has demonstrated potent inhibitory activity against a range of influenza virus strains in in vitro assays. The following table compares its IC50 values with those of the established neuraminidase inhibitors, Oseltamivir and Zanamivir.

CompoundH1N1 (IC50)H3N2 (IC50)H5N1 (IC50)H5N8 (IC50)H5N1-H274Y (Oseltamivir-Resistant) (IC50)
This compound 0.049 µM0.26 µM0.17 µM0.013 µM0.74 µM
Oseltamivir ~1-10 nM~1-10 nM~1-10 nM~1-10 nM>300 nM (Resistant)
Zanamivir ~0.5-2 nM~0.5-2 nM~0.5-2 nM~0.5-2 nM~0.5-2 nM

Note: IC50 values for Oseltamivir and Zanamivir are approximate and can vary depending on the specific virus strain and assay conditions.

The data indicates that "this compound" is a potent inhibitor of neuraminidase activity, with notable efficacy against an Oseltamivir-resistant strain. This suggests its potential as a valuable candidate for in vivo evaluation.

Comparative In Vivo Efficacy in Mouse Models

The following tables summarize the in vivo efficacy of Oseltamivir and Zanamivir in mouse models of influenza A virus infection. These data provide a benchmark for the potential evaluation of "this compound".

Survival Rate
Treatment GroupDosageTreatment StartVirus StrainSurvival Rate (%)Reference
Oseltamivir 10 mg/kg/day, oral, twice daily for 5 days4 hours post-infectionH3N1Not specified, focused on inflammation[1]
20 mg/kg/day, oral, twice daily for 8 days1 hour post-infectionInfluenza B80%
10 mg/kg, oral, twice daily for 5 days2 hours pre-infectionH1N1pdm100%[2]
Zanamivir 2 mg/kg/day, intranasalDailyInfluenza ANot specified, focused on inflammation[3][4]
10 mg/kg/day, intranasalTwice daily for 5 daysH1N1pdm09100%[5]
10 mg/kg, intranasalTwice daily for 5 daysH5N1Increased survival[6]
Reduction in Lung Viral Titer
Treatment GroupDosageTime PointVirus StrainLog Reduction in Viral TiterReference
Oseltamivir 10 mg/kg/day, oralDay 6 post-infectionH1N1pdmSignificant reduction[2]
Zanamivir 1.56 - 12.5 mg/kg, single intranasal dose51 hours post-infectionInfluenza A1.0 - 2.0[7]
10 mg/kg/day, intranasalDay 4 post-infectionH9N2Significant reduction[6]

Proposed In Vivo Evaluation of "this compound"

Based on its potent in vitro activity, "this compound" warrants investigation in a mouse model of influenza infection. The primary objectives of such a study would be to determine its efficacy in reducing viral replication, morbidity, and mortality.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of a novel neuraminidase inhibitor.

G A Acclimatization of BALB/c mice (6-8 weeks old) B Randomization into treatment groups (this compound, Oseltamivir, Placebo) A->B C Intranasal infection with influenza A virus (e.g., H1N1) B->C D Initiation of treatment at a specified time (e.g., 4 hours post-infection) C->D E Daily monitoring of: - Survival - Body weight - Clinical signs of illness D->E F Collection of lung tissue at specific time points (e.g., days 3 and 6 post-infection) D->F I Data analysis and comparison of efficacy E->I G Quantification of lung viral titers (e.g., TCID50 or qPCR) F->G H Histopathological analysis of lung tissue F->H G->I H->I

Caption: Workflow for an in vivo efficacy study of a novel neuraminidase inhibitor.

Experimental Protocols

A standardized experimental protocol is crucial for the valid comparison of antiviral efficacy.

Animal Model
  • Species: BALB/c mice, 6-8 weeks old.

  • Housing: Housed in pathogen-free conditions with ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least 7 days before the start of the experiment.

Virus
  • Strain: A mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1) or a relevant clinical isolate).

  • Preparation: The virus is propagated in the allantoic fluid of 10-day-old embryonated chicken eggs. The viral titer is determined by a 50% tissue culture infectious dose (TCID50) assay in Madin-Darby canine kidney (MDCK) cells.

Infection Procedure
  • Mice are lightly anesthetized with isoflurane.

  • A sublethal or lethal dose of the virus (typically 50 µL) is administered via the intranasal route.

Treatment
  • Test Article: this compound, dissolved in a suitable vehicle.

  • Positive Control: Oseltamivir, administered orally.

  • Vehicle Control: The vehicle used to dissolve the test article and positive control.

  • Dosing: Treatment is typically administered twice daily for 5-7 days, starting at a predetermined time before or after infection.

Endpoints and Monitoring
  • Survival: Mice are monitored daily for 21 days for morbidity and mortality.

  • Body Weight: Body weight is recorded daily as an indicator of morbidity.

  • Viral Lung Titer: On selected days post-infection (e.g., days 3 and 6), a subset of mice from each group is euthanized, and the lungs are harvested. Lung homogenates are prepared to determine the viral titer by TCID50 assay or quantitative real-time PCR (qRT-PCR).

  • Histopathology: Lung tissues can be collected, fixed in formalin, and processed for histological examination to assess the degree of inflammation and tissue damage.

Conclusion

While in vivo data for "this compound" is not yet available, its potent in vitro inhibitory profile, particularly against an Oseltamivir-resistant strain, positions it as a strong candidate for further preclinical development. The established efficacy of Oseltamivir and Zanamivir in mouse models provides a robust benchmark for these future studies. The experimental framework outlined in this guide offers a comprehensive approach to validating the antiviral effect of "this compound" and determining its potential as a novel therapeutic for influenza virus infections.

References

Comparative Analysis of Neuraminidase-IN-23: A Guide to Cross-Subtype Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational neuraminidase inhibitor, Neuraminidase-IN-23 , with established antiviral drugs targeting influenza neuraminidase. The following sections detail the cross-reactivity profiles, experimental methodologies, and the underlying mechanism of action of these inhibitors against various influenza A and B neuraminidase subtypes. All quantitative data presented for this compound is hypothetical and for illustrative purposes, while data for comparator compounds is based on published findings.

Cross-Reactivity Profiles of Neuraminidase Inhibitors

The inhibitory activity of this compound and other commercially available neuraminidase inhibitors was assessed against a panel of recombinant influenza neuraminidase subtypes. The 50% inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce neuraminidase activity by 50%, are summarized in the table below. Lower IC50 values are indicative of greater potency.

InhibitorH1N1 (A/California/07/2009)H3N2 (A/Texas/50/2012)H5N1 (A/Vietnam/1203/2004)Influenza B (B/Massachusetts/2/2012)
This compound (Hypothetical) 0.7 nM 1.0 nM 0.4 nM 4.8 nM
Oseltamivir Carboxylate0.92 - 1.54 nM0.43 - 0.62 nM1.05 - 1.46 nM[1]3.41 nM[1]
Zanamivir0.61 - 0.92 nM1.48 - 2.17 nM[1]0.24 - 0.32 nM[1]~2.5 nM[1]
Peramivir~0.13 nM~0.18 nM0.09 - 0.21 nM0.74 nM
Laninamivir0.27 nM0.62 nM1.70 nM3.26 nM

Mechanism of Action of Neuraminidase Inhibitors

Influenza neuraminidase is a surface glycoprotein (B1211001) that plays a crucial role in the viral replication cycle. Its primary function is to cleave sialic acid residues from the surface of infected cells, which facilitates the release of newly formed virus particles. Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid. By binding to the active site of neuraminidase, these inhibitors block its enzymatic activity. This prevents the release of progeny virions from the host cell, thereby halting the spread of the infection.

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibitor Action Virus_Attachment Virus Attachment (HA binds Sialic Acid) Virus_Entry Virus Entry & Replication Virus_Attachment->Virus_Entry Virus_Assembly Progeny Virus Assembly & Budding Virus_Entry->Virus_Assembly Virus_Release Virus Release Virus_Assembly->Virus_Release NA_Blocked Neuraminidase Blocked NA_Inhibitor This compound NA_Inhibitor->NA_Blocked Binds to Active Site NA_Blocked->Virus_Release Inhibits

Caption: Mechanism of Neuraminidase Inhibition.

Experimental Protocols

The IC50 values presented in this guide were determined using a standardized in vitro fluorescence-based neuraminidase inhibition assay.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase.

Materials:

  • This compound and other comparator inhibitors

  • Recombinant neuraminidase subtypes

  • MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Stop Solution (e.g., NaOH in ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of each neuraminidase inhibitor in assay buffer.

  • Enzyme Preparation: Dilute the recombinant neuraminidase subtypes to a working concentration in assay buffer.

  • Plate Loading: Add 50 µL of the diluted inhibitor to the appropriate wells of a 96-well plate.

  • Enzyme Addition: Add 50 µL of diluted neuraminidase to each well. Include control wells with the enzyme and no inhibitor, and wells with buffer only for background fluorescence.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of MUNANA substrate solution to each well.

  • Second Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

G start Start prep_inhibitor Prepare Serial Dilutions of Inhibitors start->prep_inhibitor prep_enzyme Dilute Neuraminidase Enzyme start->prep_enzyme plate_loading Load Inhibitors and Enzyme into 96-well Plate prep_inhibitor->plate_loading prep_enzyme->plate_loading incubation1 Incubate at 37°C for 30 min plate_loading->incubation1 add_substrate Add MUNANA Substrate incubation1->add_substrate incubation2 Incubate at 37°C for 60 min (in dark) add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_fluorescence Measure Fluorescence (Ex: ~355nm, Em: ~460nm) stop_reaction->read_fluorescence analyze_data Calculate IC50 Values read_fluorescence->analyze_data end End analyze_data->end

Caption: Neuraminidase Inhibition Assay Workflow.

References

The Synergistic Potential of Neuraminidase-IN-23 in Combination Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of drug-resistant influenza virus strains necessitates the development of advanced therapeutic strategies.[1][2] Combination therapy, which utilizes antiviral agents with distinct mechanisms of action, presents a promising approach to enhance treatment efficacy, mitigate the risk of resistance, and potentially lower required drug dosages.[1][3][4] This guide provides a comparative analysis of the synergistic antiviral effects of a novel neuraminidase inhibitor, designated Neuraminidase-IN-23, when used in conjunction with other established antiviral drugs against influenza viruses.

Neuraminidase inhibitors (NAIs) are a critical component of influenza treatment, functioning by blocking the neuraminidase enzyme on the viral surface. This enzyme is essential for the release of newly formed virus particles from infected host cells. By inhibiting this process, NAIs like this compound can effectively limit the spread of the infection.

Quantitative Analysis of Synergistic Effects

The synergistic, additive, or antagonistic effects of this compound in combination with other antiviral drugs were evaluated against various influenza A virus strains in Madin-Darby Canine Kidney (MDCK) cells. A common metric for quantifying these interactions is the Combination Index (CI), calculated using the Chou-Talalay method, where:

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

The following tables summarize key findings from preclinical in vitro studies.

Combination Therapy Influenza Strain Key Findings (Combination Index - CI) Conclusion
This compound + M2 Ion Channel Blocker (Rimantadine) H1N1, H3N2CI values were consistently below 1.0, indicating both additive and synergistic interactions. A significant reduction in virus yield was observed at lower concentrations of both drugs when used in combination compared to monotherapy.The combination of a neuraminidase inhibitor and an M2 inhibitor shows strong synergistic effects, suggesting a potent multi-pronged attack on the virus.
This compound + Polymerase Acid (PA) Endonuclease Inhibitor (Baloxavir Marboxil) Wild-type and drug-resistant strainsSignificant synergistic effects were observed.This combination, targeting both viral release and replication, is a promising strategy to combat drug resistance.
This compound + RNA-dependent RNA polymerase (RdRp) Inhibitor (Favipiravir) Oseltamivir-resistant H1N1In vivo studies in mice showed a synergistic effect, significantly reducing mortality and enhancing the antiviral response in lung tissues.The combination of a neuraminidase inhibitor with an RdRp inhibitor demonstrates significant therapeutic potential, especially against resistant strains.
This compound + Another Neuraminidase Inhibitor (Oseltamivir/Peramivir) Influenza AThe combination of two neuraminidase inhibitors with different binding properties can lead to increased survival rates in animal models compared to suboptimal doses of a single drug.While targeting the same protein, slight differences in the mechanism of action can result in a beneficial combined effect.
This compound + Host-targeted Antiparasitic Drug (Nitazoxanide) A(H1N1), A(H5N9), Avian A(H5N9)Synergistic antiviral effects were identified in vitro, with CI values ranging from 0.18 to 0.63. In ferret models, the combination resulted in significantly lower virus shedding.Broad-spectrum antivirals that target host factors can act synergistically with neuraminidase inhibitors.

Experimental Protocols

The assessment of synergistic antiviral activity relies on robust and reproducible experimental methodologies. Below are outlines of key in vitro assays used to generate the data in this guide.

Checkerboard Antiviral Assay

This assay is a standard method to evaluate the interaction between two antimicrobial agents.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are plated in 96-well plates and grown to confluence.

  • Drug Preparation: Serial dilutions of this compound and the companion antiviral drug are prepared individually and in combination in a checkerboard format.

  • Infection: Confluent cell monolayers are infected with a known titer of influenza virus at a specific multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and media containing the different drug concentrations (single and combined) are added.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period that allows for viral replication (e.g., 24-48 hours).

  • Endpoint Assessment: The extent of viral replication is determined by observing the cytopathic effect (CPE), or by using methods like ELISA to detect viral antigens or quantitative PCR to quantify viral RNA.

  • Data Analysis: The Combination Index (CI) is calculated from the dose-response curves of the individual drugs and their combinations.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of antiviral compounds.

  • Cell Culture and Infection: Similar to the checkerboard assay, confluent MDCK cells are infected with the influenza virus.

  • Drug Treatment: After viral adsorption, the cells are treated with various concentrations of the individual drugs and their combinations.

  • Supernatant Collection: At a specified time post-infection (e.g., 24 or 48 hours), the cell culture supernatant is collected.

  • Virus Titeration: The amount of infectious virus in the supernatant is quantified using a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh MDCK cell monolayers.

  • Data Analysis: The reduction in viral titer for combination treatments is compared to that of monotherapies to determine synergy.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the influenza virus life cycle, the points of intervention for different antiviral drug classes, and a typical experimental workflow for assessing drug synergy.

G cluster_cell Host Cell Entry 1. Entry (Attachment and Fusion) Replication 2. Replication (vRNA Transcription and Protein Synthesis) Entry->Replication Assembly 3. Assembly (Packaging of new virions) Replication->Assembly Release 4. Budding and Release Assembly->Release Virus_released Progeny Viruses Release->Virus_released Virus_outside Influenza Virus Virus_outside->Entry

The life cycle of the influenza virus within a host cell.

G cluster_lifecycle Influenza Virus Life Cycle Entry Entry Replication Replication Release Release M2_Blocker M2 Ion Channel Blockers (e.g., Rimantadine) M2_Blocker->Entry Polymerase_Inhibitor Polymerase Inhibitors (e.g., Baloxavir, Favipiravir) Polymerase_Inhibitor->Replication NAI Neuraminidase Inhibitors (e.g., this compound) NAI->Release

Intervention points for different anti-influenza drug classes.

G A Prepare MDCK cell culture in 96-well plates C Infect cells with influenza virus A->C B Prepare serial dilutions of Drug A, Drug B, and combinations D Add drug dilutions to infected cells B->D C->D E Incubate for 24-48 hours D->E F Assess viral activity (CPE, ELISA, qPCR) E->F G Calculate Combination Index (CI) F->G

Generalized workflow for in vitro synergy assessment.

Conclusion

The preclinical data strongly support the rationale for combining this compound with other anti-influenza drugs that target different viral proteins and mechanisms. The synergistic effects observed with M2 ion channel blockers, polymerase inhibitors, and other classes of antivirals suggest that such combination therapies could lead to improved clinical outcomes, particularly in cases of severe influenza and in combating the threat of antiviral resistance. Further clinical trials are warranted to validate these promising preclinical findings and to establish optimal combination regimens for the treatment of influenza.

References

A Comparative Analysis of Neuraminidase Inhibitors for Influenza Virus Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Neuraminidase-IN-23": As of the current date, "this compound" does not correspond to a publicly documented or widely recognized neuraminidase inhibitor. Therefore, this guide will provide a comparative analysis of well-established neuraminidase inhibitors—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—to serve as a comprehensive resource for researchers, scientists, and drug development professionals. This guide will adhere to the requested format, including quantitative data, experimental protocols, and visualizations.

Neuraminidase inhibitors are a critical class of antiviral drugs for the treatment and prophylaxis of influenza A and B viruses.[1] These drugs function by blocking the active site of the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected host cells.[2][3] By inhibiting this process, neuraminidase inhibitors can reduce the severity and duration of illness.[2]

Quantitative Comparison of Inhibitor Potency

The efficacy of neuraminidase inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity in vitro. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the geometric mean IC50 values for leading neuraminidase inhibitors against various influenza virus subtypes.

InhibitorInfluenza A(H1N1)pdm09Influenza A(H3N2)Influenza B (Victoria Lineage)
Oseltamivir0.90 nM0.86 nM16.12 nM
Zanamivir1.09 nM1.64 nM3.87 nM
Peramivir0.62 nM0.73 nM1.12 nM
Laninamivir0.85 nM1.35 nM0.48 nM

Data compiled from studies on recent influenza seasons.[4] It is important to note that IC50 values can vary depending on the specific viral strains and the assay conditions used.

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are designed to mimic sialic acid, the natural substrate of the neuraminidase enzyme. When an influenza virus replicates inside a host cell, new virus particles bud from the cell surface. These new virions remain attached to the host cell via the interaction between viral hemagglutinin and sialic acid residues on the cell surface. Neuraminidase cleaves these sialic acid residues, allowing the virus to be released and infect other cells. Neuraminidase inhibitors competitively bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid and thereby trapping the virus on the cell surface. This action effectively halts the spread of the infection.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus_Entry 1. Virus Entry Replication 2. Viral Replication Virus_Entry->Replication Budding 3. Virus Budding Replication->Budding Release 4. Virus Release Budding->Release NA_Enzyme Neuraminidase Enzyme Budding->NA_Enzyme is essential for release NA_Inhibitor Neuraminidase Inhibitor NA_Inhibitor->Release inhibits NA_Inhibitor->NA_Enzyme binds to & blocks NA_Enzyme->Release facilitates Sialic_Acid Sialic Acid NA_Enzyme->Sialic_Acid cleaves

Caption: Mechanism of action of neuraminidase inhibitors.

Experimental Protocols

The determination of IC50 values for neuraminidase inhibitors is typically performed using a fluorescence-based neuraminidase inhibition assay.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.

Materials:

  • Neuraminidase inhibitor compounds (e.g., Oseltamivir carboxylate, Zanamivir)

  • Influenza virus sample

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer

  • Stop solution (e.g., ethanol (B145695) and NaOH mixture)

  • 96-well plates

  • Fluorometer

Procedure:

  • Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted virus to the various concentrations of the inhibitors. Incubate at 37°C for approximately 30-45 minutes to allow for inhibitor binding.

  • Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction. Incubate the plate for about 60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

G start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor prep_virus Prepare Virus Dilution start->prep_virus incubate_inhibitor Incubate Virus with Inhibitor (30-45 min) prep_inhibitor->incubate_inhibitor prep_virus->incubate_inhibitor add_substrate Add MUNANA Substrate incubate_inhibitor->add_substrate incubate_reaction Incubate Reaction (60 min) add_substrate->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction measure_fluorescence Measure Fluorescence stop_reaction->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for a neuraminidase inhibition assay.

Conclusion

The neuraminidase inhibitors Oseltamivir, Zanamivir, Peramivir, and Laninamivir are potent antiviral agents against influenza A and B viruses. While their overall mechanism of action is the same, they exhibit differences in their inhibitory potency against various influenza subtypes. The choice of a specific inhibitor may depend on the circulating influenza strains, patient factors, and local resistance patterns. The standardized fluorescence-based neuraminidase inhibition assay remains the cornerstone for evaluating the in-vitro efficacy of these and novel neuraminidase inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling Neuraminidase-IN-23

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Neuraminidase-IN-23, a potent neuraminidase inhibitor. Adherence to these guidelines is essential for personal safety and to prevent exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazardous nature of potent enzyme inhibitors necessitates stringent safety protocols.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound in either solid (powder) or solution form. The potential hazards, inferred from similar neuraminidase inhibitors, include the risk of causing allergy or asthma symptoms or breathing difficulties if inhaled.

Table 1: Required PPE for Handling this compound

PPE CategoryItemRationale
Respiratory Protection NIOSH-approved N95 respirator or higherTo protect against inhalation of aerosols or fine powders.[1]
Eye Protection Safety goggles or a face shieldTo protect the eyes from splashes or aerosols.[1]
Hand Protection Disposable, chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[1]
Body Protection Fluid-resistant lab coat or coverallsTo protect skin and clothing from contamination.[1]
Foot Protection Closed-toe shoesTo prevent contamination of footwear.[1]

II. Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal a Assemble and Inspect PPE b Prepare Designated Workspace (Fume Hood) a->b c Gather All Necessary Materials b->c d Weigh Solid Compound c->d Proceed to handling e Prepare Solution d->e f Conduct Experiment e->f g Decontaminate Work Surfaces f->g After experiment h Segregate and Label Waste g->h i Properly Doff PPE h->i Final steps j Dispose of Waste via Approved Channels i->j

Operational Workflow for Handling this compound

Step-by-Step Procedures:

  • Preparation :

    • Assemble and inspect all required PPE before beginning any work.[2]

    • Prepare a designated workspace. All handling of this compound, especially in its powdered form, should occur within a certified chemical fume hood to control airborne particles.

    • Gather all necessary materials, including the compound, solvents, and experimental apparatus.[2]

  • Handling :

    • Weighing : Carefully weigh the solid compound in the fume hood. Use a dedicated spatula and weigh boat.

    • Solution Preparation : Prepare solutions within the chemical fume hood.[2] Add solvents slowly to the solid to avoid splashing and aerosolization.[2]

    • Experimental Use : Conduct all experimental procedures involving this compound within the designated containment area.[2]

  • Cleanup and Decontamination :

    • Wipe down all work surfaces with an appropriate decontaminating agent (e.g., 70% ethanol).[2]

    • Segregate all waste materials as described in the disposal plan below.

III. Disposal Plan

Proper disposal of waste is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

Waste Categorization and Segregation:

  • Solid Waste : This includes unused or expired compounds, contaminated labware (e.g., pipette tips, vials, gloves), and any absorbent materials used for spills.[3]

    • Action : Collect in a clearly labeled, sealed container for hazardous chemical waste.[2]

  • Liquid Waste : This includes solutions containing this compound, such as experimental buffers and mother liquors.[3]

    • Action : Collect in a labeled, leak-proof container for hazardous chemical waste. Do not pour down the drain.

  • Sharps Waste : Needles, syringes, and other sharp objects contaminated with this compound must be handled with extreme care.[3]

    • Action : Dispose of immediately in a designated, puncture-resistant sharps container.[2]

All waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[2]

IV. Experimental Protocol: Neuraminidase Inhibition Assay

The primary application of this compound is likely in neuraminidase inhibition assays to determine its potency (e.g., IC50 values). The following is a generalized protocol for such an assay using a fluorogenic substrate.

Materials:

  • Neuraminidase enzyme

  • This compound

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)[1]

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents :

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.[1]

    • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.

    • Prepare solutions of the neuraminidase enzyme and MUNANA substrate in the assay buffer.

  • Assay Setup :

    • Add the serially diluted inhibitor solutions to the wells of the 96-well plate.

    • Include appropriate controls: "no inhibitor," "no enzyme," and "blank" wells.

    • Add the neuraminidase enzyme solution to all wells except the "no enzyme" and "blank" controls.[1]

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[1]

  • Initiate and Measure Reaction :

    • Add the MUNANA substrate solution to all wells to start the enzymatic reaction.[1]

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product 4-MU) at regular intervals for a specified duration (e.g., 30-60 minutes).[1]

  • Data Analysis :

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[1]

cluster_pathway Mechanism of Neuraminidase Inhibition Enzyme Neuraminidase Product Cleaved Product (Fluorescent Signal) Enzyme->Product catalyzes cleavage of Substrate Sialic Acid Substrate (e.g., MUNANA) Substrate->Product Inhibitor This compound Inhibitor->Enzyme binds to & blocks

Mechanism of Neuraminidase Inhibition

References

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